Technical Documentation Center

3-Butoxy-2,6-difluorophenylacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Butoxy-2,6-difluorophenylacetic acid
  • CAS: 1706446-28-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Butoxy-2,6-difluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Butoxy-2,6-difluorophenylacetic acid (CAS Number: 1706446-28-7), a specialized fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Butoxy-2,6-difluorophenylacetic acid (CAS Number: 1706446-28-7), a specialized fluorinated aromatic carboxylic acid. While specific research on this compound is not extensively published, this document synthesizes information on its fundamental properties, proposes a logical synthetic pathway based on established chemical principles, and explores its potential applications within the pharmaceutical and drug discovery landscape. The strategic incorporation of fluorine and a butoxy group suggests its potential as a valuable building block for creating novel therapeutic agents with modulated physicochemical and pharmacokinetic properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and structurally related molecules.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. Judicious fluorination can alter acidity, lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Phenylacetic acid derivatives, in particular, are prevalent scaffolds in a variety of therapeutic agents.[3] The compound 3-Butoxy-2,6-difluorophenylacetic acid combines these features, presenting a unique molecular architecture for investigation. The difluoro substitution at the 2 and 6 positions can influence the conformation of the phenyl ring and the acidity of the carboxylic acid, while the butoxy group at the 3 position can modulate lipophilicity and potential interactions with biological targets.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of 3-Butoxy-2,6-difluorophenylacetic acid is presented below. This data is essential for planning chemical reactions, developing analytical methods, and predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 1706446-28-7AK Scientific, Inc.
Molecular Formula C₁₂H₁₄F₂O₃AK Scientific, Inc.
Molecular Weight 244.23 g/mol AK Scientific, Inc.
Minimum Purity 95%AK Scientific, Inc.
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 5Calculated

Proposed Synthesis Pathway

A likely precursor, 3-Butoxy-2,6-difluorobenzyl bromide, is commercially available, suggesting the feasibility of this route. The proposed workflow is outlined below:

G cluster_0 Step 1: Synthesis of 3-Butoxy-2,6-difluorobenzyl alcohol cluster_1 Step 2: Halogenation cluster_2 Step 3: Formation of the Acetic Acid Moiety A 1,3-Difluoro-2-hydroxybenzaldehyde B Butylation (e.g., 1-bromobutane, K₂CO₃, DMF) A->B C 3-Butoxy-2,6-difluorobenzaldehyde B->C D Reduction (e.g., NaBH₄, MeOH) C->D E 3-Butoxy-2,6-difluorobenzyl alcohol D->E F 3-Butoxy-2,6-difluorobenzyl alcohol G Bromination (e.g., PBr₃ or HBr) F->G H 3-Butoxy-2,6-difluorobenzyl bromide G->H I 3-Butoxy-2,6-difluorobenzyl bromide J Carbonylation (e.g., CO, Pd catalyst, base) I->J K Hydrolysis of Benzyl Cyanide (e.g., NaCN followed by H₂SO₄/H₂O) I->K L 3-Butoxy-2,6-difluorophenylacetic acid J->L K->L

Caption: Proposed synthetic workflow for 3-Butoxy-2,6-difluorophenylacetic acid.

Experimental Protocol: A Representative Two-Step Procedure from Benzyl Bromide

This protocol is a generalized procedure based on common methods for the synthesis of phenylacetic acids from their corresponding benzyl bromides via the nitrile.

Part A: Cyanation of 3-Butoxy-2,6-difluorobenzyl bromide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-Butoxy-2,6-difluorobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Butoxy-2,6-difluorophenylacetonitrile.

Part B: Hydrolysis of 3-Butoxy-2,6-difluorophenylacetonitrile

  • Reaction Setup: To the crude nitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Hydrolysis: Heat the mixture to reflux (typically 100-120 °C) for several hours until the reaction is complete (as monitored by TLC).[4]

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The product, 3-Butoxy-2,6-difluorophenylacetic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water or toluene) to afford the purified product.

Potential Applications in Drug Discovery

While there is no specific biological data available for 3-Butoxy-2,6-difluorophenylacetic acid, its structural motifs are present in molecules with known therapeutic applications. This suggests potential areas of investigation for this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant number of DPP-4 inhibitors, used in the treatment of type 2 diabetes, feature a fluorinated phenyl group.[1][5][6][7] These drugs work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner.[8] The trifluorophenylacetic acid moiety is a key component in the structure of the DPP-4 inhibitor Sitagliptin. The 2,6-difluoro substitution pattern in 3-Butoxy-2,6-difluorophenylacetic acid could be explored for its potential to interact with the active site of DPP-4. The butoxy group could potentially occupy a hydrophobic pocket, offering a different binding profile compared to existing gliptins.

G A 3-Butoxy-2,6-difluorophenylacetic acid B Chemical Modification (e.g., amide coupling) A->B C Novel DPP-4 Inhibitor Candidate B->C D In Vitro DPP-4 Inhibition Assay C->D E Lead Optimization D->E

Caption: Workflow for evaluating 3-Butoxy-2,6-difluorophenylacetic acid in DPP-4 inhibitor discovery.

Anti-inflammatory Agents

Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac and Felbinac.[3] The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The substitution pattern on the phenyl ring is critical for activity and selectivity. The combination of fluorine and butoxy substituents in 3-Butoxy-2,6-difluorophenylacetic acid could lead to novel COX inhibitors with potentially improved efficacy or side-effect profiles.

Conclusion

3-Butoxy-2,6-difluorophenylacetic acid is a chemical entity with significant potential as a building block in medicinal chemistry. While specific data on its synthesis and biological activity are not yet in the public domain, its structural features—a difluorinated phenylacetic acid core with a butoxy substituent—suggest promising avenues for research, particularly in the development of novel DPP-4 inhibitors and anti-inflammatory agents. The synthetic routes to analogous compounds are well-established, providing a clear path for the laboratory-scale preparation of this molecule. Further investigation into the biological properties of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P
  • CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google P
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed. (URL: [Link])

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (URL: [Link])

  • Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed. (URL: [Link])

  • US7879449B2 - Non-stick ceramic coating composition and process - Google P
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors - FDA. (URL: [Link])

  • Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of - The Royal Society of Chemistry. (URL: [Link])

  • Dipeptidyl Peptidase-4 (DPP-4) inhibitors (Gliptins) - SW London Integrated Medicines Optimisation. (URL: [Link])

  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. (URL: [Link])

  • Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation - MDPI. (URL: [Link])

  • Inhibitors of Dipeptidyl Peptidase 4 | Request PDF. (URL: [Link])

  • Phenylacetic acid - Wikipedia. (URL: [Link])

  • List of Dipeptidyl peptidase 4 inhibitors - Drugs.com. (URL: [Link])

Sources

Exploratory

Technical Characterization & Synthesis Strategy: 3-Butoxy-2,6-difluorophenylacetic Acid

Executive Summary This technical guide provides a comprehensive analysis of 3-Butoxy-2,6-difluorophenylacetic acid , a specialized fluorinated scaffold relevant to medicinal chemistry and agrochemical discovery. While of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Butoxy-2,6-difluorophenylacetic acid , a specialized fluorinated scaffold relevant to medicinal chemistry and agrochemical discovery. While often overshadowed by its para-substituted isomers (e.g., 4-butoxy derivatives), the 3-butoxy regioisomer offers a unique vectors for structure-activity relationship (SAR) exploration, particularly in modulating metabolic stability via the "fluorine effect" and optimizing lipophilicity through the ether side chain.

This document details the precise molecular weight calculations, physicochemical profiling, and a robust, self-validating synthetic protocol for researchers requiring high-purity generation of this compound.

Part 1: Molecular Weight & Physicochemical Profile[1][2]

Exact Mass vs. Molar Mass

In precision chemistry, distinguishing between the average molecular weight (for stoichiometric calculations) and the monoisotopic mass (for mass spectrometry identification) is critical.

Molecular Formula:


[1]
MetricValueApplication
Average Molecular Weight 244.24 g/mol Use for weighing reagents and yield calculation.
Monoisotopic Mass 244.0911 Da Use for High-Resolution Mass Spectrometry (HRMS) [M-H]⁻ or [M+H]⁺ identification.
Exact Mass 244.091109Theoretical baseline for isotopic pattern matching.

Elemental Composition Breakdown:

  • Carbon (C): 12 atoms × 12.011 = 144.132

  • Hydrogen (H): 14 atoms × 1.008 = 14.112

  • Fluorine (F): 2 atoms × 18.998 = 37.996

  • Oxygen (O): 3 atoms × 15.999 = 47.997

Drug-Likeness & Lipinski Compliance

The molecular weight of ~244 Da places this molecule in the "Lead-Like" category (MW < 300), offering significant room for further derivatization without violating Lipinski’s Rule of 5 (Ro5).

PropertyValue (Predicted)Ro5 StatusImplication
Molecular Weight 244.24 DaPass (< 500)High oral bioavailability potential; suitable for fragment-based screening.
LogP (Lipophilicity) ~2.8 - 3.1Pass (< 5)The butoxy group increases lipophilicity, aiding membrane permeability.
H-Bond Donors 1 (COOH)Pass (< 5)Good membrane permeation.
H-Bond Acceptors 3 (COOH, Ether)Pass (< 10)Minimal desolvation penalty.
Rotatable Bonds 5Pass (< 10)Flexible side chain allows induced-fit binding.

Expert Insight: The 2,6-difluoro substitution pattern is not merely structural; it electronically deactivates the ring, potentially reducing oxidative metabolism by CYP450 enzymes at the benzylic position, a common liability in phenylacetic acids [1].

Part 2: Synthetic Methodology (Autonomy & Logic)

To synthesize 3-Butoxy-2,6-difluorophenylacetic acid, we avoid direct electrophilic aromatic substitution due to the directing conflict between the fluorine atoms and the acetic acid tail. Instead, we employ a Nucleophilic Alkylation Strategy starting from a phenol precursor. This route is chosen for its high regioselectivity and operational simplicity.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage.

  • Precursor A: 3-Hydroxy-2,6-difluorophenylacetic acid (The scaffold).

  • Precursor B: 1-Bromobutane (The alkylating agent).

Validated Synthesis Protocol

Objective: O-alkylation of the phenol moiety without esterifying the carboxylic acid (or utilizing a transient protection strategy).

Reagents:

  • Substrate: 3-Hydroxy-2,6-difluorophenylacetic acid

  • Reagent:

    
    -Butyl bromide (1.1 eq)
    
  • Base: Sodium Hydride (NaH) (2.2 eq) or Potassium Carbonate (

    
    ) in DMF.
    
  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

  • Activation (0 min - 30 min):

    • Dissolve 3-Hydroxy-2,6-difluorophenylacetic acid in anhydrous DMF under

      
       atmosphere.
      
    • Cool to 0°C.[2]

    • Add NaH (60% dispersion, 2.2 equivalents) portion-wise. Note: The first equivalent deprotonates the carboxylic acid (forming the carboxylate), and the second equivalent deprotonates the phenol (forming the phenoxide).

    • Checkpoint: Evolution of

      
       gas must cease before proceeding. This confirms complete deprotonation.
      
  • Alkylation (30 min - 4 hours):

    • Add 1-Bromobutane (1.1 equivalents) dropwise to the phenoxide solution.

    • Allow the reaction to warm to Room Temperature (RT).

    • Mechanistic Logic:[2][3] The phenoxide is a stronger nucleophile than the carboxylate; therefore, O-alkylation occurs preferentially at the phenolic position over the ester formation [2].

  • Quench & Isolation:

    • Quench with 1N HCl (carefully) to re-protonate the carboxylate to the free acid.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine to remove DMF.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Hexane/Ethyl Acetate is preferred over chromatography for phenylacetic acids to avoid streaking on silica.

Synthesis Logic Diagram

Synthesis_Pathway start Precursor: 3-Hydroxy-2,6-difluorophenylacetic acid step1 Step 1: Deprotonation (NaH, 0°C, DMF) Forms Dianion start->step1 Activation step2 Step 2: Selective Alkylation (+ n-Butyl Bromide) Phenoxide attacks Alkyl Halide step1->step2 Sn2 Reaction step3 Step 3: Acidic Quench (1N HCl) Restores Carboxylic Acid step2->step3 Workup product Target: 3-Butoxy-2,6-difluorophenylacetic acid step3->product Isolation

Caption: Figure 1: Selective O-alkylation strategy leveraging nucleophilicity differentials.

Part 3: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis relies on self-validating analytical data. For 3-Butoxy-2,6-difluorophenylacetic acid, the following spectral features confirm identity.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Signal: Carboxylic acids ionize best in negative mode.

    • Expected m/z: 243.08

      
      
      
  • Validation: Presence of the 243.08 peak confirms the molecular weight of 244.24.

Nuclear Magnetic Resonance ( H NMR)

The 2,6-difluoro substitution creates a distinct splitting pattern.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Value
-COOH ~11.0 - 13.0Broad SingletConfirms Acid
Ar-H (Pos 4) ~6.8 - 7.1Td or MultipletCoupled to F atoms
Ar-H (Pos 5) ~6.8 - 7.1MultipletCoupled to F atoms
-O-CH2- ~4.0TripletConfirms Butoxy attachment
-CH2- (Acid tail) ~3.6Singlet (or weak triplet)Diagnostic of Phenylacetic acid
Alkyl Chain 0.9 - 1.8Multiplets/TripletButyl chain confirmation
Analytical Workflow Diagram

Analytical_QC cluster_MS Mass Spectrometry Check cluster_NMR NMR Structural Check sample Synthesized Sample ms_run ESI- MS Analysis sample->ms_run nmr_run 1H & 19F NMR sample->nmr_run ms_result Peak @ 243.08 m/z ([M-H]-) ms_run->ms_result decision Release / Use ms_result->decision nmr_result F-H Coupling Observed Butoxy Triplet @ 4.0 ppm nmr_run->nmr_result nmr_result->decision

Caption: Figure 2: Analytical decision tree for confirming structure and purity.

References

  • Hagaman, J. et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. National Institutes of Health (PMC). Available at: [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Available at: [Link]

  • PubChem. (2021).[4][5] 3-Butoxy-2,4-difluorobenzonitrile Compound Summary. (Used for calculated property validation of the 3-butoxy/difluoro scaffold). Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Butoxy-2,6-difluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Butoxy-2,6-difluorophenylacetic acid is a valuable building block in medicinal chemistry and materials science, owing to the unique physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxy-2,6-difluorophenylacetic acid is a valuable building block in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by its trifunctionalized aromatic core. The strategic placement of two fluorine atoms, a butoxy group, and an acetic acid moiety offers a versatile scaffold for designing novel compounds with tailored biological activities and material characteristics. This guide provides a comprehensive overview of two plausible synthetic pathways for this compound, intended for researchers and professionals in drug development and chemical synthesis. The discussion emphasizes the underlying chemical principles, experimental considerations, and validation of each synthetic step, grounded in established organic chemistry literature.

Introduction

The synthesis of polysubstituted aromatic compounds presents a significant challenge in organic chemistry, requiring careful strategic planning to control regioselectivity and achieve high yields. 3-Butoxy-2,6-difluorophenylacetic acid is a prime example of such a molecule, where the interplay of activating and deactivating groups, as well as steric hindrance, must be carefully managed. The presence of the difluoro substitution pattern is known to enhance metabolic stability and binding affinity in drug candidates, while the butoxy group can modulate lipophilicity and the acetic acid side chain provides a key handle for further functionalization or pharmacophore interaction.

This technical guide outlines two distinct and logical synthetic routes to 3-Butoxy-2,6-difluorophenylacetic acid, designed to provide chemists with a robust framework for its preparation. Each pathway is dissected to explain the rationale behind the chosen reactions and to provide practical, field-proven insights into the experimental execution.

Pathway 1: Multi-step Synthesis from 2,6-Difluorobenzaldehyde

This pathway commences with a commercially available starting material, 2,6-difluorobenzaldehyde, and systematically builds the target molecule through a series of functional group interconversions. This route offers a high degree of control over the introduction of each substituent.

Overall Synthetic Scheme

Pathway_1 A 2,6-Difluorobenzaldehyde B 2,6-Difluoro-3-nitrobenzaldehyde A->B HNO3, H2SO4 C 3-Amino-2,6-difluorobenzaldehyde B->C Fe, HCl or H2, Pd/C D 2,6-Difluoro-3-hydroxybenzaldehyde C->D 1. NaNO2, H2SO4 2. H2O, Δ E 3-Butoxy-2,6-difluorobenzaldehyde D->E 1-Bromobutane, K2CO3 F 3-Butoxy-2,6-difluorobenzyl alcohol E->F NaBH4 G 3-Butoxy-2,6-difluorobenzyl bromide F->G PBr3 H 3-Butoxy-2,6-difluorobenzyl cyanide G->H NaCN I 3-Butoxy-2,6-difluorophenylacetic acid H->I H3O+, Δ

Caption: Multi-step synthesis of 3-Butoxy-2,6-difluorophenylacetic acid starting from 2,6-difluorobenzaldehyde.

Step-by-Step Experimental Protocol and Rationale

Step 1: Nitration of 2,6-Difluorobenzaldehyde

  • Reaction: 2,6-Difluorobenzaldehyde → 2,6-Difluoro-3-nitrobenzaldehyde

  • Protocol: To a cooled (0-5 °C) solution of 2,6-difluorobenzaldehyde in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.

  • Causality: The strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the substituents favor nitration at the 3-position. The use of a potent nitrating mixture (fuming HNO₃ in H₂SO₄) is necessary to overcome the deactivation.

Step 2: Reduction of the Nitro Group

  • Reaction: 2,6-Difluoro-3-nitrobenzaldehyde → 3-Amino-2,6-difluorobenzaldehyde

  • Protocol: The nitrobenzaldehyde derivative is dissolved in ethanol or acetic acid, and iron powder and concentrated hydrochloric acid are added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The iron salts are filtered off, and the solvent is removed under reduced pressure. The residue is neutralized with a base to precipitate the amino product.

  • Causality: The reduction of the nitro group to an amine is a standard transformation. The choice of iron in acidic media is a classic and cost-effective method suitable for large-scale synthesis. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed for a cleaner reaction profile.

Step 3: Diazotization and Hydrolysis

  • Reaction: 3-Amino-2,6-difluorobenzaldehyde → 2,6-Difluoro-3-hydroxybenzaldehyde

  • Protocol: The amino-benzaldehyde is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The resulting hydroxybenzaldehyde is extracted with an organic solvent.

  • Causality: This two-step sequence is a reliable method for converting an aromatic amine to a hydroxyl group. The diazonium salt is a versatile intermediate that readily undergoes nucleophilic substitution with water upon heating.

Step 4: Williamson Ether Synthesis

  • Reaction: 2,6-Difluoro-3-hydroxybenzaldehyde → 3-Butoxy-2,6-difluorobenzaldehyde

  • Protocol: The hydroxybenzaldehyde, 1-bromobutane, and potassium carbonate are refluxed in a polar aprotic solvent such as acetone or DMF until the starting material is consumed. The inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by distillation or chromatography.

  • Causality: The Williamson ether synthesis is a robust and widely used method for forming ethers.[1][2][3] The phenoxide, generated in situ by the reaction of the phenol with potassium carbonate, acts as a nucleophile and displaces the bromide from 1-bromobutane in an SN2 reaction.

Step 5-8: Elaboration of the Acetic Acid Side Chain

  • Reactions:

    • 3-Butoxy-2,6-difluorobenzaldehyde → 3-Butoxy-2,6-difluorobenzyl alcohol

    • 3-Butoxy-2,6-difluorobenzyl alcohol → 3-Butoxy-2,6-difluorobenzyl bromide

    • 3-Butoxy-2,6-difluorobenzyl bromide → 3-Butoxy-2,6-difluorobenzyl cyanide

    • 3-Butoxy-2,6-difluorobenzyl cyanide → 3-Butoxy-2,6-difluorophenylacetic acid

  • Protocol:

    • Reduction: The aldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride in methanol.

    • Bromination: The benzyl alcohol is converted to the benzyl bromide using a reagent such as phosphorus tribromide (PBr₃).

    • Cyanation: The benzyl bromide is reacted with sodium cyanide in a polar aprotic solvent (e.g., DMSO or acetone) to yield the benzyl cyanide.

    • Hydrolysis: The benzyl cyanide is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., aqueous H₂SO₄ or HCl).

  • Causality: This four-step sequence is a standard and reliable method for converting an aromatic aldehyde into the corresponding phenylacetic acid. Each step involves a well-established and high-yielding transformation. The hydrolysis of the nitrile is typically the most forcing step, often requiring prolonged heating in strong acid or base.

Pathway 2: A More Convergent Approach from 2,6-Difluoro-3-hydroxytoluene

This pathway offers a more streamlined approach, starting from a closer precursor to the final product. This strategy reduces the number of synthetic steps, which is often advantageous in terms of overall yield and efficiency.

Overall Synthetic Scheme

Pathway_2 A 2,6-Difluoro-3-hydroxytoluene B 3-Butoxy-2,6-difluorotoluene A->B 1-Bromobutane, K2CO3 C 3-Butoxy-2,6-difluorobenzyl bromide B->C NBS, AIBN D 3-Butoxy-2,6-difluorobenzyl cyanide C->D NaCN E 3-Butoxy-2,6-difluorophenylacetic acid D->E H3O+, Δ

Caption: A convergent synthesis of 3-Butoxy-2,6-difluorophenylacetic acid from 2,6-difluoro-3-hydroxytoluene.

Step-by-Step Experimental Protocol and Rationale

Step 1: Williamson Ether Synthesis

  • Reaction: 2,6-Difluoro-3-hydroxytoluene → 3-Butoxy-2,6-difluorotoluene

  • Protocol: 2,6-Difluoro-3-hydroxytoluene is reacted with 1-bromobutane in the presence of a base such as potassium carbonate in a solvent like acetone or DMF. The mixture is heated to reflux to drive the reaction to completion.

  • Causality: This is another application of the Williamson ether synthesis, a reliable method for forming the butoxy ether from the corresponding phenol.[1][2][3]

Step 2: Benzylic Bromination

  • Reaction: 3-Butoxy-2,6-difluorotoluene → 3-Butoxy-2,6-difluorobenzyl bromide

  • Protocol: The butoxy-difluorotoluene is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction is initiated by heat or UV light.

  • Causality: This is a free-radical chain reaction that selectively brominates the benzylic position of the toluene derivative. The use of NBS provides a low, steady concentration of bromine, which favors benzylic substitution over aromatic bromination.

Step 3: Cyanation

  • Reaction: 3-Butoxy-2,6-difluorobenzyl bromide → 3-Butoxy-2,6-difluorobenzyl cyanide

  • Protocol: The benzyl bromide is dissolved in a polar aprotic solvent like acetone or DMSO and treated with sodium cyanide. The reaction proceeds via an SN2 mechanism to displace the bromide and form the nitrile.

  • Causality: The displacement of a benzylic bromide with cyanide is a highly efficient and standard transformation for introducing a one-carbon extension that can be further elaborated.

Step 4: Hydrolysis

  • Reaction: 3-Butoxy-2,6-difluorobenzyl cyanide → 3-Butoxy-2,6-difluorophenylacetic acid

  • Protocol: The nitrile is hydrolyzed to the carboxylic acid by heating in the presence of a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide) followed by acidic workup.

  • Causality: The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. It provides a direct route to the desired phenylacetic acid moiety.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1Pathway 2
Starting Material 2,6-Difluorobenzaldehyde2,6-Difluoro-3-hydroxytoluene
Number of Steps 84
Overall Yield Likely lower due to more stepsPotentially higher
Scalability Each step is scalableEach step is scalable
Key Challenges Handling of hazardous reagents (HNO₃, NaNO₂), potential for side reactions in nitration and diazotization.Availability and cost of the starting material, control of the radical bromination step.
Advantages Starts from a simple, readily available material; allows for the synthesis of various analogues by modifying the later steps.More convergent and efficient; fewer steps lead to less waste and potentially lower cost.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of 3-Butoxy-2,6-difluorophenylacetic acid. Pathway 2 represents a more convergent and likely more efficient route, assuming the availability of the starting material, 2,6-difluoro-3-hydroxytoluene. Pathway 1, while longer, offers greater flexibility as it starts from a more fundamental building block and allows for the synthesis of a wider range of analogues. The choice of pathway will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, cost considerations, and the availability of starting materials and reagents. Both routes are based on well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this important molecule.

References

  • CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents.
  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents.
  • CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents.
  • CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents.
  • Unexpected course of a Williamson ether synthesis - Arkivoc. Available at: [Link]

  • Williamson Ether Synthesis - Dreamlight Labs. Available at: [Link]

  • Mastering Organic Synthesis with 2,6-Difluorophenylacetic Acid: A Chemist's Guide. Available at: [Link]

  • Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... - ResearchGate. Available at: [Link]

  • Benzyl cyanide - Sciencemadness Wiki. Available at: [Link]

  • BENZYL CYANIDE - Ataman Kimya. Available at: [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. Available at: [Link]

  • phenylacetic acid - Organic Syntheses Procedure. Available at: [Link]

  • Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile - PubMed. Available at: [Link]

  • US8933268B2 - Process for the preparation of difluroacetic acid - Google Patents.
  • Methods for Hydroxamic Acid Synthesis - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange - SciSpace. Available at: [Link]

  • 3-Butoxy-2,4-difluorobenzonitrile | C11H11F2NO | CID 161206647 - PubChem. Available at: [Link]

  • 2,3-diphenylsuccinonitrile - Organic Syntheses Procedure. Available at: [Link]

  • CN102675148A - Preparation method of hydroxybenzyl cyanide - Google Patents.
  • Organic Syntheses Procedure. Available at: [Link]

  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents.
  • Benzyl Cyanide - Organic Syntheses Procedure. Available at: [Link]

  • Williamson Ether Synthesis - YouTube. Available at: [Link]

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC - NIH. Available at: [Link]

  • EP0062717A1 - A process for the manufacture of aromatic cyanides - Google Patents.
  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. Available at: [Link]

  • Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC. Available at: [Link]

  • Novel Cyanide-Hydrolyzing Enzyme From Alcaligenes Xylosoxidans Subsp. Denitrificans - PubMed. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Purity of Commercially Available 3-Butoxy-2,6-difluorophenylacetic acid for Pharmaceutical Research and Development

Introduction: The Significance of Purity in Fluorinated Pharmaceutical Intermediates In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purity in Fluorinated Pharmaceutical Intermediates

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3][4] 3-Butoxy-2,6-difluorophenylacetic acid is a key building block in the synthesis of a variety of potential therapeutic agents. Its unique substitution pattern, featuring a lipophilic butoxy group and two electron-withdrawing fluorine atoms on the phenyl ring, makes it a valuable intermediate for creating novel molecular entities.

The purity of such intermediates is of paramount importance, as even minute impurities can have significant downstream effects on the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts. This guide provides an in-depth technical overview of the likely synthetic pathways for commercially available 3-Butoxy-2,6-difluorophenylacetic acid, the potential process-related impurities, and a comprehensive analytical strategy for the rigorous assessment of its purity. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reliability of the purity assessment.

I. Plausible Synthetic Routes and the Genesis of Impurities

A thorough understanding of the manufacturing process is fundamental to predicting the impurity profile of a chemical substance. While specific commercial syntheses are often proprietary, a retro-synthetic analysis based on common organic chemistry principles allows for the deduction of a highly probable synthetic pathway for 3-Butoxy-2,6-difluorophenylacetic acid.

A likely and efficient route involves two key transformations: a Williamson ether synthesis to introduce the butoxy group, and the formation of the phenylacetic acid moiety, commonly via a benzyl cyanide intermediate.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 2,6-difluoro-3-hydroxybenzyl_cyanide 2,6-difluoro-3-hydroxybenzyl cyanide 3-Butoxy-2,6-difluorobenzyl_cyanide 3-Butoxy-2,6-difluorobenzyl cyanide 2,6-difluoro-3-hydroxybenzyl_cyanide->3-Butoxy-2,6-difluorobenzyl_cyanide Williamson Ether Synthesis Butyl_bromide n-Butyl bromide Butyl_bromide->3-Butoxy-2,6-difluorobenzyl_cyanide Base Base (e.g., K2CO3) Base->3-Butoxy-2,6-difluorobenzyl_cyanide 3-Butoxy-2,6-difluorobenzyl_cyanide_2 3-Butoxy-2,6-difluorobenzyl cyanide Final_Product 3-Butoxy-2,6-difluorophenylacetic acid 3-Butoxy-2,6-difluorobenzyl_cyanide_2->Final_Product Hydrolysis Acid_or_Base Acid or Base (e.g., H2SO4 or NaOH) Acid_or_Base->Final_Product

Caption: Proposed two-step synthesis of 3-Butoxy-2,6-difluorophenylacetic acid.

Potential Impurities Arising from the Synthetic Pathway

Based on this proposed synthesis, a number of process-related impurities can be anticipated:

  • From Step 1 (Williamson Ether Synthesis):

    • Unreacted Starting Materials: Residual 2,6-difluoro-3-hydroxybenzyl cyanide and n-butyl bromide.

    • Side-products of Elimination: But-1-ene, formed by the E2 elimination of HBr from n-butyl bromide, especially with a strong, sterically hindered base.[5][6] While volatile, traces may remain.

    • Over-alkylation Products: Although less likely due to the single hydroxyl group, reaction at other positions is a remote possibility under harsh conditions.

  • From Step 2 (Hydrolysis):

    • Incomplete Hydrolysis: The corresponding amide, 3-Butoxy-2,6-difluorophenylacetamide, is a common impurity if the hydrolysis of the nitrile is not driven to completion.[7]

    • Decarboxylation Products: Under excessively harsh acidic or thermal conditions, decarboxylation of the final product could lead to the formation of 1-Butoxy-2,4-difluoro-3-methylbenzene.

  • General Impurities:

    • Positional Isomers: Depending on the purity of the initial starting materials, isomers of 3-Butoxy-2,6-difluorophenylacetic acid could be present.

    • Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetone, acetonitrile, toluene) may be present in the final product.

II. A Multi-faceted Analytical Approach for Purity Determination

A robust assessment of purity requires a combination of chromatographic and spectroscopic techniques to ensure the detection and quantification of all potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the cornerstone for determining the purity of non-volatile organic compounds. For 3-Butoxy-2,6-difluorophenylacetic acid, a reverse-phase method is most appropriate.

Rationale for Method Development: A C18 column is a suitable stationary phase, offering good retention for the moderately polar analyte. The mobile phase, typically a mixture of acetonitrile or methanol and water with an acidic modifier like formic or phosphoric acid, allows for the elution of the analyte and separation from its impurities.[8][9][10][11] The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to sharper peaks and better retention. UV detection is effective due to the aromatic ring in the molecule.

Detailed HPLC-UV Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Identification of known impurities can be achieved by comparing their retention times with those of synthesized reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process byproducts.[12][13][14] For a carboxylic acid like 3-Butoxy-2,6-difluorophenylacetic acid, derivatization is often necessary to increase its volatility and thermal stability.

Rationale for Derivatization: Esterification of the carboxylic acid, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester with diazomethane or methanol under acidic conditions, is a common and effective strategy.

Detailed GC-MS Protocol (after derivatization):

  • Derivatization Step: To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of the derivatized analyte from any volatile impurities. The mass spectrum of each peak can be compared to library data (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR). ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all crucial for confirming the structure of the main component and identifying impurities.

  • ¹H NMR: Provides information on the proton environment in the molecule, including the butoxy group, the methylene protons of the acetic acid side chain, and the aromatic protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[15][16][17][18] The chemical shifts of the two fluorine atoms are highly sensitive to their electronic environment, and the presence of impurities with different fluorine substitution patterns will be readily apparent.

Typical NMR Data (Predicted):

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H~7.0-7.2mAromatic-H
¹H~4.0tJ = ~6.5O-CH₂ (butoxy)
¹H~3.7sAr-CH₂-COOH
¹H~1.7sextetJ = ~7.0O-CH₂-CH₂ (butoxy)
¹H~1.4sextetJ = ~7.5CH₂-CH₃ (butoxy)
¹H~0.9tJ = ~7.4CH₃ (butoxy)
¹⁹F-110 to -130mAromatic-F

Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the material can be determined without the need for a reference standard of the analyte itself.

III. Integrated Workflow for Comprehensive Purity Assessment

A self-validating and trustworthy purity assessment workflow integrates these techniques in a logical sequence.

Diagram: Analytical Workflow

Analytical_Workflow Sample Commercial Sample of 3-Butoxy-2,6-difluorophenylacetic acid HPLC HPLC-UV Analysis (Purity, Non-volatile Impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation, Impurity ID) Sample->NMR Report Certificate of Analysis (Purity Report) HPLC->Report GCMS->Report qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) NMR->qNMR qNMR->Report

Caption: Integrated workflow for the comprehensive purity analysis.

IV. Conclusion: Ensuring Quality for Drug Development

The purity of 3-Butoxy-2,6-difluorophenylacetic acid is a critical parameter that directly impacts the success of drug development programs that utilize this versatile intermediate. A comprehensive analytical strategy, grounded in a thorough understanding of the compound's synthesis, is essential for ensuring its quality and, by extension, the safety and efficacy of the resulting pharmaceutical products. The integrated approach of HPLC-UV, GC-MS, and multinuclear NMR spectroscopy provides a robust and self-validating system for the complete characterization of this important building block. Researchers, scientists, and drug development professionals are encouraged to adopt such a multi-technique approach to guarantee the integrity of their chemical starting materials.

References

  • CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents.
  • CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents.
  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents.
  • CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents.
  • Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry - TDI-Brooks. Available at: [Link]

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue - ResearchGate. Available at: [Link]

  • A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed. Available at: [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - MDPI. Available at: [Link]

  • Benzyl Cyanide - Organic Syntheses Procedure. Available at: [Link]

  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. Available at: [Link]

  • Gas chromatography-mass spectrometry using direct sample introduction for the determination of synthetic phenolic antioxidants in edible oils - ResearchGate. Available at: [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon - ChemRxiv. Available at: [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. Available at: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note - SCION Instruments. Available at: [Link]

  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. Available at: [Link]

  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples - MDPI. Available at: [Link]

  • The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE - Organic Syntheses Procedure. Available at: [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. Available at: [Link]

  • BENZYL CYANIDE - Ataman Kimya. Available at: [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - ResearchGate. Available at: [Link]

  • 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178... - ResearchGate. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Available at: [Link]

  • Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana - Frontiers. Available at: [Link]

  • Illustrate with examples the limitations of williamsons ether synthesis for the preparation of. Available at: [Link]

Sources

Foundational

The Strategic Introduction of Fluorine: Unlocking the Therapeutic Potential of Phenylacetic Acids

A Technical Guide for Drug Discovery Professionals Abstract The deliberate incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This strategic modifica...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The deliberate incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This strategic modification can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, metabolic stability, and bioavailability. Phenylacetic acid, a simple aromatic carboxylic acid, and its derivatives have a long history of exhibiting diverse biological activities. This technical guide delves into the compelling rationale and burgeoning potential of fluorinated phenylacetic acids in drug discovery. We will explore the nuanced effects of fluorination on this chemical class, dissect their promising anti-inflammatory, anticancer, and antimicrobial activities, and provide a framework for their systematic evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into this promising area of therapeutic research.

The Fluorine Advantage in Drug Design

The unique properties of the fluorine atom make it a powerful tool in the medicinal chemist's arsenal. Its small size, high electronegativity, and the strength of the carbon-fluorine bond are key to its transformative effects on drug candidates.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][3] This can prolong the half-life of a drug, reducing the required dosing frequency. Introducing fluorine at a metabolically vulnerable site is a common strategy to enhance a drug's metabolic stability.[3]

  • Enhanced Lipophilicity and Bioavailability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[1][2][4] This is a critical factor in ensuring a drug reaches its target site in sufficient concentrations to exert its therapeutic effect.

  • Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly influence the pKa of nearby functional groups. This can alter a molecule's ionization state at physiological pH, impacting its solubility, permeability, and interaction with biological targets.

  • Conformational Control and Target Binding: The introduction of fluorine can induce subtle changes in a molecule's conformation, which can lead to more favorable interactions with its biological target.[2] Fluorine can also participate in hydrogen bonding and other non-covalent interactions, further enhancing binding affinity.[2]

Biological Activities of Fluorinated Phenylacetic Acids

The phenylacetic acid scaffold has been shown to possess a range of biological activities, including antibacterial, antifungal, and anticancer effects.[5][6][7] The addition of fluorine to this core structure can potentiate these activities and unlock new therapeutic opportunities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics for treating inflammation-related conditions.[8] Several fluorinated phenylacetic acid derivatives have shown promise as anti-inflammatory agents. For instance, fenclofenac, a dichlorinated phenylacetic acid derivative, has demonstrated potent anti-inflammatory, analgesic, and antipyretic properties.[9] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[8] Fluorinated benzofuran derivatives, which share structural similarities with phenylacetic acids, have been shown to suppress inflammation by inhibiting COX-2 and nitric oxide synthase 2 expression.[10]

A proposed mechanism for the anti-inflammatory action of some fluorinated compounds involves the modulation of key inflammatory signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation FPAs Fluorinated Phenylacetic Acids FPAs->COX2 Inhibition FPAs->iNOS Inhibition

Caption: Proposed anti-inflammatory mechanism of fluorinated phenylacetic acids.

Anticancer Activity

Phenylacetate and its derivatives have demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines, including those of the prostate, breast, and lung.[7] Fluorination of the phenylacetamide scaffold has been shown to enhance cytotoxic effects, particularly against prostate cancer cell lines.[11][12][13] For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity.[7][11]

The anticancer mechanism of these compounds is often linked to the induction of apoptosis (programmed cell death) through the activation of the caspase cascade and upregulation of pro-apoptotic proteins like Bcl-XS.[7][12]

anticancer_pathway FPAs Fluorinated Phenylacetic Acids Bcl2 Bcl-2 (Anti-apoptotic) FPAs->Bcl2 Inhibition Bax Bax (Pro-apoptotic) FPAs->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified apoptotic pathway induced by fluorinated phenylacetic acids.

Antimicrobial Activity

Phenylacetic acid itself is known to have broad-spectrum antimicrobial activity against both bacteria and fungi.[5][14] It can disrupt cell membrane integrity, damage cellular structures, and inhibit protein synthesis in microorganisms.[5] The introduction of fluorine can further enhance these properties. For instance, fluorinated phenylboronic acids have demonstrated superior antimicrobial and antibiofilm activity against pathogenic Vibrio species compared to their non-fluorinated counterparts.[15]

Experimental Evaluation of Fluorinated Phenylacetic Acids

A systematic approach to evaluating the biological activity of newly synthesized fluorinated phenylacetic acid derivatives is crucial. This typically involves a tiered screening process, starting with in vitro assays and progressing to more complex cellular and in vivo models.[16][17][18]

In Vitro Assays

Initial screening often involves a battery of in vitro assays to determine the primary biological activity, selectivity, and cytotoxicity of the compounds.[16][18]

Table 1: Common In Vitro Assays for Biological Activity Screening

Biological ActivityAssay TypePrincipleKey Parameters Measured
Anticancer MTT/MTS AssayMeasures metabolic activity of viable cells.IC50 (half maximal inhibitory concentration)
Apoptosis Assay (e.g., Annexin V/PI staining)Detects early and late apoptotic cells.Percentage of apoptotic cells
Caspase Activity AssayMeasures the activity of key executioner caspases (e.g., Caspase-3/7).Caspase activation levels
Anti-inflammatory COX Inhibition AssayMeasures the inhibition of COX-1 and COX-2 enzymes.IC50 for each isozyme
Griess AssayMeasures nitrite production as an indicator of nitric oxide.NO production levels
ELISAQuantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).Cytokine concentrations
Antimicrobial Broth MicrodilutionDetermines the minimum inhibitory concentration (MIC) of a compound.MIC values
Biofilm Inhibition AssayMeasures the ability of a compound to prevent biofilm formation.Minimum biofilm inhibitory concentration (MBIC)
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of fluorinated phenylacetic acids on a cancer cell line.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., PC3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated phenylacetic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.

    • Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[19]

mts_assay_workflow start Start cell_culture Cell Culture start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions cell_seeding->compound_prep treatment Treat Cells with Compounds cell_seeding->treatment compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mts_addition Add MTS Reagent incubation->mts_addition incubation2 Incubate for 1-4h mts_addition->incubation2 read_plate Measure Absorbance incubation2->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity testing using the MTS assay.

Synthesis of Fluorinated Phenylacetic Acids

The synthesis of fluorinated phenylacetic acids can be achieved through various routes. A common method involves the hydrolysis of the corresponding benzyl cyanide.[20] Other approaches include the carbonation of benzylmagnesium chloride and the catalytic reduction of mandelic acid.[20] The site-selective incorporation of fluorine into the phenyl ring is a key challenge and an active area of research.[21] Enzymatic synthesis methods are also being explored as a greener and more selective alternative to traditional chemical synthesis.[22]

Future Directions and Conclusion

The exploration of fluorinated phenylacetic acids as potential therapeutic agents is a promising and rapidly evolving field. The strategic placement of fluorine atoms on this versatile scaffold can lead to significant improvements in biological activity and pharmacokinetic properties. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenylacetic acid core with fluorine at different positions and in combination with other functional groups will be crucial for optimizing potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate rational drug design and development.

  • In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening will require rigorous evaluation in animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

References

  • Mechanism for the synthesis of fluorinated phenylacetic acid. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

  • A new element in the fight against antibiotic resistance. BioTechniques. Available at: [Link]

  • Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. Available at: [Link]

  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. Available at: [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. Available at: [Link]

  • phenylacetic acid. Organic Syntheses Procedure. Available at: [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central - NIH. Available at: [Link]

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. Wiley Online Library. Available at: [Link]

  • Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. PMC - NIH. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. ResearchGate. Available at: [Link]

  • Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

  • Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Brieflands. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Available at: [Link]

  • A kind of preparation method of fluoro phenylacetic acid. Google Patents.
  • Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. PubMed. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.
  • In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • Phenylacetic acid preparation. YouTube. Available at: [Link]

  • Anti-inflammatory biomolecular activity of chlorinated-phenyldiazenyl-naphthalene-2- sulfonic acid derivatives: perception from DFT, molecular docking, and molecular dynamic simulation. Covenant University Repository. Available at: [Link]

  • Synthesis and in vitro evaluation of fluorinated styryl benzazoles as amyloid-probes. PubMed. Available at: [Link]

  • Antioxidant and Anti-Inflammatory activity of Chlorogenic Acid on Lead-Induced Fibroblast Cells. Universitas Indonesia. Available at: [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]

  • Avaspray. MedEx. Available at: [Link]

Sources

Exploratory

The Butoxy Group: A Technical Guide to its Role in Molecular Interactions

Introduction In the landscape of molecular design, from pharmaceuticals to advanced polymers, the strategic selection of functional groups is paramount to achieving desired properties and performance. Among the versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of molecular design, from pharmaceuticals to advanced polymers, the strategic selection of functional groups is paramount to achieving desired properties and performance. Among the versatile alkyl ethers, the butoxy group (C4H9O-) offers a unique combination of lipophilicity, steric bulk, and metabolic handles that can be finely tuned through its isomeric forms. This technical guide provides an in-depth exploration of the butoxy group's role in molecular interactions, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of its isomers—n-butoxy, sec-butoxy, isobutoxy, and tert-butoxy—on physicochemical properties, biological activity, and material characteristics.

Physicochemical and Stereoelectronic Properties of Butoxy Isomers

The four isomers of the butoxy group, each with the same chemical formula but different structural arrangements, present a palette of steric and electronic profiles for the medicinal chemist and materials scientist.[1][2] Understanding these differences is critical to leveraging their effects.

  • n-Butoxy: A linear four-carbon chain, offering flexibility and moderate lipophilicity. Its linear nature imparts less steric hindrance compared to its branched counterparts.

  • sec-Butoxy: A chiral group with the oxygen attached to a secondary carbon.[3] This introduces stereochemical considerations into molecular design, which can be critical for specific receptor interactions.[4][5]

  • Isobutoxy: Features a branched structure with a terminal connection point. It provides more steric bulk than the n-butoxy group but is generally less hindered than the tert-butoxy group.

  • tert-Butoxy: A highly branched isomer with the oxygen attached to a tertiary carbon. It imparts significant steric bulk, which can be used to shield parts of a molecule from metabolic attack or to enforce a specific molecular conformation.[6]

The primary electronic effect of the butoxy group, as an alkoxy group, is its role as an electron-donating group (EDG) through resonance when attached to a conjugated system like an aromatic ring. The oxygen's lone pairs can donate electron density into the π-system, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution.[7][8] This effect also directs incoming electrophiles to the ortho and para positions.[9] Inductively, the electronegative oxygen atom withdraws electron density, but for alkoxy groups, the resonance effect typically dominates.[8]

The lipophilicity, a crucial parameter in drug design, is significantly influenced by the butoxy group. While all isomers increase lipophilicity, the degree can vary. Generally, increased branching can slightly decrease the partition coefficient (LogP) compared to the linear isomer due to a more compact structure.

Below is a table summarizing the key physicochemical properties of the butoxy isomers.

Propertyn-Butoxysec-ButoxyIsobutoxytert-Butoxy
Structure -O-CH₂CH₂CH₂CH₃-O-CH(CH₃)CH₂CH₃-O-CH₂CH(CH₃)₂-O-C(CH₃)₃
Steric Hindrance LowModerate (Chiral)ModerateHigh
Flexibility HighModerateModerateLow
Calculated LogP *~1.8~1.7~1.7~1.6

Note: Approximate LogP values for the butoxy group itself are difficult to isolate; these values are illustrative and can vary significantly based on the parent molecule.

The Butoxy Group in Medicinal Chemistry and Drug Design

The incorporation of a butoxy group can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Modulating Lipophilicity and Permeability

The butoxy group is a versatile tool for increasing the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier. The choice of isomer allows for fine-tuning of this property. For instance, the antipsychotic drug Aripiprazole features an n-butoxy chain, contributing to its overall lipophilic character which is necessary for its central nervous system activity.[10]

Steric Shielding and Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes.[11] The steric bulk of the butoxy group, particularly the tert-butoxy isomer, can be strategically employed to shield metabolically labile sites on a molecule.[12] By physically hindering the approach of metabolic enzymes, the half-life of a drug can be extended. However, the butoxy group itself can be a site of metabolism.

The typical metabolic pathway for a butoxy group is O-dealkylation or hydroxylation at the alkyl chain. The rate and site of metabolism are highly dependent on the isomer:

  • n-Butoxy: Susceptible to ω and ω-1 hydroxylation along the linear chain.

  • tert-Butoxy: Often more metabolically stable due to the absence of easily abstractable hydrogens on the α-carbon. However, hydroxylation of one of the methyl groups can still occur, often mediated by enzymes like CYP3A4.[13]

The choice of a butoxy isomer can therefore be a deliberate strategy to either direct or block metabolism. For example, replacing a metabolically vulnerable group with a tert-butoxy group can significantly improve metabolic stability.[12]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Metabolic fates of n-butoxy vs. tert-butoxy groups.
Drug-Receptor Interactions

The size and shape of the butoxy isomers can influence how a drug fits into the binding pocket of its target receptor. A bulky tert-butoxy group might provide additional van der Waals interactions in a large hydrophobic pocket, thereby increasing binding affinity. Conversely, it could be too large for a constrained binding site. The chirality of the sec-butoxy group can be exploited to achieve stereospecific interactions with a chiral binding pocket, potentially leading to increased potency and reduced off-target effects.

Role of the Butoxy Group in Materials Science

In polymer science, the incorporation of monomers containing butoxy groups is a key strategy for tailoring the properties of the resulting materials.

Influencing Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The structure of the butoxy isomer has a significant impact on Tg:

  • n-Butyl Acrylate: Poly(n-butyl acrylate) has a low Tg (around -54 °C) due to the flexibility of the linear butyl chain, which acts as an internal plasticizer. This makes it suitable for use in adhesives and coatings that require flexibility.[14]

  • tert-Butyl Acrylate: In contrast, poly(tert-butyl acrylate) has a much higher Tg (around 43 °C).[5] The bulky tert-butyl group restricts the rotational freedom of the polymer backbone, leading to a more rigid material at room temperature.[15]

By copolymerizing monomers with different butoxy isomers, materials with a wide range of intermediate Tg values and mechanical properties can be achieved.[14]

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Influence of butoxy isomer on polymer properties.
Solubility and Surface Properties

The hydrophobic nature of the butoxy group can be used to modify the solubility of polymers, making them more soluble in non-polar organic solvents. It also influences the surface properties of materials, such as increasing the hydrophobicity of a coating, which is desirable for applications requiring water resistance.

The Butoxy Group in Organic Synthesis

Beyond its role as a functional component of a final molecule, the tert-butoxy group, in particular, serves as a valuable tool in organic synthesis, primarily as a protecting group for alcohols.[16] The tert-butyl ether is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions. This differential stability allows for selective reactions to be performed on other parts of a molecule.

Experimental Protocols

The evaluation of properties influenced by the butoxy group is crucial in both drug discovery and materials science. Below are detailed protocols for key experiments.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This method is considered the "gold standard" for LogP determination.[17][18]

Principle: The compound is partitioned between two immiscible liquids (typically n-octanol and water or a buffer). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures that the volumes of the phases do not change during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble). The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a suitable vessel (e.g., a screw-cap vial), add a known volume of the n-octanol phase and the aqueous phase (e.g., 5 mL of each). Add a small aliquot of the compound's stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (this can range from 1 to 24 hours).[18] Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)

Causality Behind Choices:

  • Pre-saturation: Prevents volume changes upon mixing that would alter the concentration and lead to inaccurate results.

  • Constant Temperature: Partitioning is a thermodynamic process and is temperature-dependent.

  • Centrifugation: Ensures that micro-emulsions do not interfere with the accurate sampling of each phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to determine the intrinsic clearance of a compound by metabolic enzymes.[13][19]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of phase I metabolic enzymes (like CYPs).[20] The disappearance of the parent compound over time is monitored.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., pH 7.4 phosphate buffer).

    • Prepare a working solution of the test compound in the buffer (final organic solvent concentration, e.g., from DMSO stock, should be low, typically <1%).

    • Thaw liver microsomes (e.g., human or rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in buffer.[13]

    • Prepare a solution of the cofactor NADPH (e.g., 1 mM), which is required for CYP enzyme activity.[13]

  • Incubation:

    • Pre-warm the microsomal suspension and the compound working solution to 37 °C.

    • Initiate the reaction by adding the NADPH solution to the microsome/compound mixture.

    • Incubate at 37 °C with gentle shaking.

    • As a negative control, run a parallel incubation without NADPH.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.[13]

    • Immediately stop the reaction ("quench") by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Causality Behind Choices:

  • Microsomal Protein Concentration: The concentration (e.g., 0.5 mg/mL) is chosen to be in the linear range of enzyme kinetics for most compounds, ensuring that the rate of metabolism is proportional to the enzyme concentration and not limited by substrate availability.

  • NADPH Cofactor: CYP450 enzymes require NADPH as a source of reducing equivalents to carry out their oxidative reactions. The minus-NADPH control confirms that the compound loss is due to enzymatic metabolism and not non-specific binding or degradation.

  • Quenching with Organic Solvent: Acetonitrile denatures and precipitates the microsomal proteins, instantly stopping all enzymatic activity.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to determine the Tg of polymers.[21]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow signal.

Protocol:

  • Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heat: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a temperature well above the expected Tg. This step erases the thermal history of the sample.

    • Cool: Cool the sample at a controlled rate back to a temperature well below the Tg.

    • Second Heat: Heat the sample again at the same constant rate. The Tg is determined from this second heating scan.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The Tg is identified as the midpoint of the step-like transition in the baseline of the thermogram from the second heating scan.

Causality Behind Choices:

  • Heating Rate: The heating rate (e.g., 10-20 °C/min) affects the appearance of the Tg. A faster heating rate can lead to a slightly higher observed Tg value and a larger heat flow signal, which can improve sensitivity.[8] However, it may reduce resolution.[8] A standardized rate is crucial for comparing results.

  • Second Heating Scan: The thermal history of a polymer (e.g., how it was cooled or aged) can affect the shape of the Tg transition. The first heating scan erases this history, and the second scan provides a more reproducible measurement of the material's intrinsic Tg.

Conclusion

The butoxy group, in its various isomeric forms, is a powerful and versatile functional group in the arsenal of the molecular designer. Its ability to modulate lipophilicity, impart steric hindrance, and influence material properties like the glass transition temperature makes it a valuable component in the development of new drugs and advanced materials. A thorough understanding of the distinct properties of the n-butoxy, sec-butoxy, isobutoxy, and tert-butoxy isomers allows for a rational, structure-based approach to optimizing molecular interactions and achieving desired performance characteristics. The experimental protocols outlined herein provide a framework for the robust evaluation of these properties, ensuring that the selection of a butoxy isomer is a data-driven and scientifically sound decision.

References

  • Chemistry Steps. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

  • Wikipedia. Butyl group. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube; 2022. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Kanamori T, Inoue H, Iwata YT, et al. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. J Anal Toxicol. 2013;37(8):529-537. [Link]

  • Thermal Support. Measurement of Tg by DSC. [Link]

  • Wikipedia. Aripiprazole. [Link]

  • Dalvie D, Kalgutkar AS, Hardy K, et al. Metabolically Stable tert-Butyl Replacement. ACS Med Chem Lett. 2013;4(6):545-549. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Sieber P, Iselin B. The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. ResearchGate; 2025. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Parent JS, Paz-Lara M, Hicken J, et al. Chemical Modification of Butyl Rubber with Maleic Anhydride via Nitroxide Chemistry and Its Application in Polymer Blends. Polymers (Basel). 2017;9(11):577. [Link]

  • Oreate AI. Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl. Oreate AI Blog; 2026. [Link]

  • Kheylik Y. LogP / LogD shake-flask method v1. ResearchGate; 2024. [Link]

  • Arslan H, Hazer B, Yagci Y. Physicochemical characterization of poly(tert-butyl acrylate-b-methyl methacrylate) prepared with atom transfer radical polymerization by inverse gas chromatography. ResearchGate; 2025. [Link]

  • Guengerich FP. Cytochrome P450 and other enzymes in drug metabolism and toxicity. AAPS J. 2006;8(1):E101-E111. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Chemistry LibreTexts. 16.2: Directing Inductive Effects of Alkyl Groups. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Kumar A, Kela AK, Chaudhary M. A review of drug isomerism and its significance. Int J App Basic Med Res. 2010;1(1):16-18. [Link]

  • Taylor & Francis. Poly(butyl acrylate) – Knowledge and References. [Link]

  • Drug Design. Case Studies in SAR Analyses. [Link]

  • Shanu-Wilson J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • University of Utah. Investigation of Polymers with Differential Scanning Calorimetry. [Link]

  • Tucker GT, Lennard MS, Eichelbaum M. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. Br J Clin Pharmacol. 1999;47(6):639-646. [Link]

  • Di L, Kerns EH. Optimization of Metabolic Stability as a Goal of Modern Drug Design. ResearchGate; 2025. [Link]

  • Guengerich FP. Cytochrome P450s and other enzymes in drug metabolism and toxicity. AAPS J. 2006;8(1):E101-E111. [Link]

  • Polymer Source. Poly(t-butyl acrylate) Sample #: P4695-tBuA Structure. [Link]

  • NPL. Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. [Link]

  • Chemistry LibreTexts. 4.4 Substituted Cyclohexanes. [Link]

  • Al-Mulla EAJ. A Case Study on the Decision-Making Behind the Development of Linezolid, Daptomycin, and Lysobactin. DASH (Harvard); 2020. [Link]

  • DTIC. THE RELATIONSHIPS BETWEEN POLYMERS AND GLASS TRANSITION TEMPERATURES. [Link]

  • Master Organic Chemistry. Don't Be Futyl, Learn The Butyls. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • FDA. SUBOXONE - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • EAG Laboratories. DSC Analysis of Polymers. [Link]

  • Slideshare. Case study of stereo-chemistry and drug design. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • FDA. FDA - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • ResearchGate. Polymerization of Butyl Acrylate and Butyl Methacrylate in the Presence of o-Quinone Methacrylate. [Link]

  • Wiley-VCH. 1 Glass-Transition Phenomena in Polymer Blends. [Link]

  • FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]

  • YouTube. Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. [Link]

  • ResearchGate. What are the most reliable ways to measure the Tg of a polymer thin film? [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing 3-Butoxy-2,6-difluorophenylacetic acid in Preclinical Assays

Abstract: This document provides a comprehensive experimental framework for the initial characterization of 3-Butoxy-2,6-difluorophenylacetic acid, a novel small molecule. Phenylacetic acid derivatives are a well-establi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental framework for the initial characterization of 3-Butoxy-2,6-difluorophenylacetic acid, a novel small molecule. Phenylacetic acid derivatives are a well-established class of compounds with diverse biological activities, notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] The structural characteristics of 3-Butoxy-2,6-difluorophenylacetic acid—specifically the difluorophenylacetic acid core—suggest a potential role as an anti-inflammatory agent. These protocols are designed for researchers in drug discovery and development to rigorously assess its biological activity, starting with its direct effect on the COX-2 enzyme and progressing to its impact in a cell-based inflammatory model. A crucial cytotoxicity assessment is also included to ensure that observed effects are not due to cell death.

Introduction and Rationale

The pursuit of novel anti-inflammatory agents is driven by the need for therapies with improved efficacy and reduced side effects. Phenylacetic acid derivatives form the backbone of many successful NSAIDs.[1][3] The subject of this guide, 3-Butoxy-2,6-difluorophenylacetic acid, is a structurally related analog. Its difluorinated phenyl ring and butoxy side-chain suggest that it may interact with biological targets involved in inflammation, such as COX-2.[4]

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[5][6][7] Inhibition of COX-2 is a key mechanism for reducing inflammation and pain.[8][9] Furthermore, many pro-inflammatory stimuli converge on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of numerous inflammatory genes.[10][11]

This guide outlines a logical, tiered approach to evaluating 3-Butoxy-2,6-difluorophenylacetic acid. We will first establish its direct biochemical activity in a cell-free enzyme inhibition assay against human recombinant COX-2. Subsequently, we will assess its efficacy in a more physiologically relevant cell-based model of inflammation, examining its ability to suppress the NF-κB pathway.[12][13] Foundational to this is determining the compound's cytotoxicity to ensure a therapeutic window.

Overall Experimental Workflow

The following diagram illustrates the sequential workflow for characterizing the compound.

G cluster_prep Phase 1: Preparation & Safety cluster_biochem Phase 2: Biochemical Screening cluster_cell Phase 3: Cell-Based Validation cluster_analysis Phase 4: Data Analysis CompoundPrep Compound Preparation (Stock Solution, Safety) Cytotoxicity Cytotoxicity Assessment (MTT Assay) CompoundPrep->Cytotoxicity Determine Non-Toxic Concentration Range BiochemAssay Biochemical Assay (COX-2 Inhibition) Cytotoxicity->BiochemAssay CellAssay Cell-Based Assay (NF-κB Inhibition) BiochemAssay->CellAssay DataAnalysis IC50 Determination & Activity Confirmation CellAssay->DataAnalysis

Caption: High-level workflow for compound characterization.

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization are critical for obtaining accurate and reproducible results. The choice of solvent can influence biological activity; therefore, it is essential to use a solvent that is compatible with the assay system and to include a vehicle control in all experiments. Dimethyl sulfoxide (DMSO) is a common choice for solubilizing hydrophobic compounds for in vitro assays.

Protocol:

  • Safety Precautions: Based on data for similar compounds like 2,6-Difluorophenylacetic acid, handle the compound with care.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solubility Testing: Empirically determine the solubility in a suitable solvent (e.g., DMSO). Start with a small amount of the compound and add solvent incrementally.

  • Stock Solution Preparation:

    • Accurately weigh out a precise amount of 3-Butoxy-2,6-difluorophenylacetic acid.

    • Dissolve in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Foundational Assay: Cell Viability and Cytotoxicity

Rationale: It is imperative to distinguish between a specific anti-inflammatory effect and a general cytotoxic effect. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[16] This protocol establishes the concentration range of the compound that can be tested in cell-based assays without causing significant cell death.

Protocol 3.1: MTT Cytotoxicity Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial enzymes in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • J774A.1 murine macrophage cell line (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[17]

  • 96-well flat-bottom tissue culture plates.

  • Test compound stock solution and vehicle (DMSO).

Procedure:

  • Cell Seeding: Seed J774A.1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Butoxy-2,6-difluorophenylacetic acid in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Include "cells only" (no treatment) and "vehicle control" (DMSO only) wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

  • Incubation: Incubate the plate for 24 hours (or a duration relevant to your subsequent cell-based assays).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Protect the plate from light. During this time, viable cells will form visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against compound concentration to determine the TC₅₀ (Toxic Concentration 50%).

  • For subsequent cell-based assays, use concentrations well below the TC₅₀ (e.g., where viability is >90%).

Biochemical Assay: Direct Enzyme Inhibition

Rationale: A direct enzyme assay provides unambiguous evidence of target engagement. This protocol uses a commercially available format to determine if 3-Butoxy-2,6-difluorophenylacetic acid can directly inhibit the activity of purified human recombinant COX-2.[5][9]

Protocol 4.1: Fluorometric COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX. COX-2 converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe detects PGG2, producing a signal proportional to COX-2 activity.[5] An inhibitor will reduce the rate of signal generation.

COX-2 Catalytic Pathway

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2   Cyclooxygenase   Activity Inhibitor 3-Butoxy-2,6-difluoro- phenylacetic acid Inhibitor->COX2 Inhibition Signal Fluorescent Signal (Ex/Em = 535/587 nm) PGG2->Signal   Peroxidase Activity   (Detected by Probe) Probe Fluorometric Probe

Caption: Mechanism of the fluorometric COX-2 inhibition assay.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or BPS Bioscience).[5][6][18] These kits typically include:

    • Human Recombinant COX-2 Enzyme

    • Assay Buffer

    • Arachidonic Acid (Substrate)

    • Fluorometric Probe

    • Celecoxib or other known COX-2 inhibitor (Positive Control)

  • 96-well white opaque flat-bottom plates.

  • Test compound and vehicle (DMSO).

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep the COX-2 enzyme on ice at all times.[5]

  • Plate Setup: Design the plate layout to include:

    • 100% Activity Control (Enzyme + Vehicle)

    • Negative Control (No Enzyme)

    • Positive Control (Enzyme + Celecoxib)

    • Test Compound wells (Enzyme + serial dilutions of the test compound)

  • Inhibitor Addition: Add 10 µL of the diluted test compound, positive control, or vehicle to the appropriate wells.

  • Enzyme Addition: Add 20 µL of diluted COX-2 enzyme to all wells except the "Negative Control".[6]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[18]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes.

Data Analysis & Presentation:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Normalize the activity against the 100% activity control:

    • % Inhibition = 100 - [((Rate_Inhibitor - Rate_Negative) / (Rate_Vehicle - Rate_Negative)) * 100]

  • Plot % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Concentration (µM)% Inhibition (Mean)% Inhibition (SD)
0.015.21.1
0.115.82.5
1.048.94.3
10.085.13.1
100.098.61.5
Caption: Example dose-response data for IC₅₀ calculation.

Cell-Based Assay: Functional Anti-Inflammatory Activity

Rationale: After confirming direct enzyme inhibition, it is crucial to verify that the compound is active in a cellular context. This assay measures the ability of the compound to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. We will assess the inhibition of the NF-κB signaling pathway, a central hub for inflammation.[10][19]

Protocol 5.1: NF-κB Translocation Inhibition Assay

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with LPS, NF-κB translocates to the nucleus to activate the transcription of inflammatory genes. This translocation can be visualized and quantified using immunofluorescence and high-content imaging.[12]

NF-κB Signaling Pathway

G cluster_outside cluster_membrane cluster_inside cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Releases NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc Translocation Inhibitor Test Compound Inhibitor->IKK Potential Inhibition Site DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

Materials:

  • J774A.1 or RAW 264.7 macrophage cell lines.

  • 96-well, black-walled, clear-bottom imaging plates.

  • LPS from E. coli (1 µg/mL working solution).

  • Primary antibody: Rabbit anti-NF-κB p65.

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear stain: DAPI or Hoechst 33342.

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer: 0.1% Triton X-100 in PBS.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.

Procedure:

  • Cell Seeding: Seed cells into the imaging plate and allow them to adhere overnight, as in Protocol 3.1.

  • Compound Pre-treatment: Remove the medium and add 100 µL of medium containing the test compound (at non-toxic concentrations), a positive control inhibitor (e.g., an IKK inhibitor), or vehicle. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 30-60 minutes at 37°C. This is the optimal time frame for observing peak NF-κB translocation.

  • Fix and Permeabilize:

    • Carefully aspirate the medium.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging: Acquire images using a high-content imaging system or automated fluorescence microscope. Capture at least two channels (DAPI for nucleus, Alexa Fluor 488 for p65).

Data Analysis:

  • Use image analysis software to quantify the fluorescence intensity of p65 in both the nucleus (defined by the DAPI stain) and the cytoplasm for hundreds of cells per well.

  • Calculate a nuclear-to-cytoplasmic intensity ratio for each cell.

  • An increase in this ratio indicates NF-κB translocation.

  • Calculate the percentage inhibition of translocation for the test compound relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ for the inhibition of NF-κB translocation.

Conclusion

This application note provides a robust, multi-step methodology for the initial preclinical evaluation of 3-Butoxy-2,6-difluorophenylacetic acid. By systematically progressing from fundamental cytotoxicity assessment to direct biochemical target engagement and finally to a functional cell-based assay, researchers can build a comprehensive activity profile for this novel compound. The successful inhibition of COX-2 in the biochemical assay, coupled with the suppression of NF-κB translocation in macrophages at non-toxic concentrations, would provide strong evidence for its potential as an anti-inflammatory agent and justify further investigation. Adherence to these detailed protocols, including all specified controls, is essential for generating reliable and reproducible data.[20][21]

References

  • Preparation of 2,3-difluorophenylacetic acid.
  • 2,6-Difluorophenylacetic acid - Pharos. Habitable.
  • MTT assay protocol. Abcam.
  • Nuclear Factor Kappa B (NF-κB)
  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC - NIH.
  • Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. PMC - NIH.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well form
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central.
  • 2,6-Difluorophenylacetic acid | C8H6F2O2 | CID 123585. PubChem.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
  • NF-κB Reporter Kit (NF-κB Signaling P
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. MDPI.
  • The NF-kB Signaling Pathway.
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
  • Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - ES.
  • Seven Steps to the Diagnosis of NSAIDs Hypersensitivity: How to Apply a New Classification in Real Practice?
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses Procedure.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • Outpatient nonsteroidal anti-inflamm
  • Cell based 3D inflammation assays: Ex vivo activ
  • NF-kB Pathway Luminex Multiplex Assay.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Phenylacetic acid metabolism in land plants: novel p
  • Essential Considerations for Successful Assay Development. Dispendix.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 3-Butoxy-2,6-difluorophenylacetic Acid Derivatives

This Application Note is designed for medicinal chemists and process development scientists working with complex fluorinated phenylacetic acid scaffolds. It addresses the specific challenges of 3-Butoxy-2,6-difluoropheny...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with complex fluorinated phenylacetic acid scaffolds. It addresses the specific challenges of 3-Butoxy-2,6-difluorophenylacetic acid , a motif frequently encountered in the development of GPR40 agonists (e.g., Fasiglifam analogs) and antibiotics.

Executive Summary & Strategic Analysis

The 3-Butoxy-2,6-difluorophenylacetic acid scaffold presents a "perfect storm" of synthetic challenges: electronic deactivation, steric crowding, and thermal instability. Successful functionalization via Suzuki coupling requires a departure from "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) to avoid three primary failure modes:

  • Decarboxylation: Electron-deficient phenylacetic acids (especially 2,6-difluoro substituted) are prone to thermal decarboxylation, driven by the stability of the resulting polyfluorinated carbanion/arene.

  • Catalyst Poisoning: The free carboxylate can bind tightly to Pd(II), arresting the catalytic cycle.

  • Ortho-Steric Hindrance: If coupling at the 4-position, the 3-butoxy group acts as an ortho-substituent, significantly retarding transmetallation.

The "Safety Lock" Strategy

We strongly recommend a Protect-Couple-Deprotect strategy. Attempting direct coupling on the free acid is high-risk. The acid should be converted to a methyl or ethyl ester (the "Safety Lock") prior to coupling.

Mechanistic Insight & Catalyst Selection

The Electronic Landscape

The 2,6-difluoro substitution pattern renders the ring electron-deficient.

  • If your molecule is the Electrophile (Ar-X): Oxidative addition is fast. The challenge is the stability of the Pd(II) intermediate, which may be prone to homocoupling or dehalogenation if transmetallation is slow.

  • If your molecule is the Nucleophile (Ar-B(OH)2): Transmetallation is the rate-determining step. Electron-poor boronates transmetallate slowly and are highly susceptible to protodeboronation (loss of the boron group) in the presence of water.

Ligand Selection Matrix

For the 3-butoxy-substituted scaffold (implying ortho-alkoxy hindrance at the coupling site), simple phosphines fail. We utilize Buchwald Dialkylbiaryl Ligands :

LigandRoleRecommendation
XPhos Excellent for ortho-substituted coupling partners; high turnover.Primary Choice
SPhos High stability; tolerates electron-rich coupling partners well.Secondary Choice
RuPhos Specialized for electron-poor halides or amines (less relevant here).Tertiary Choice
PPh3 Standard ligand.Avoid (Too slow, leads to debromination)

Experimental Protocols

Protocol A: Preparation of the "Safety Lock" Ester

Before coupling, stabilize the core.

Reagents: 3-Butoxy-2,6-difluorophenylacetic acid (1.0 eq), MeOH (10 V), H2SO4 (cat).

  • Dissolve the acid in Methanol (anhydrous).

  • Add conc. H2SO4 (0.1 eq) dropwise.

  • Heat to reflux (65 °C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of acid.

  • Workup: Concentrate solvent, neutralize with sat. NaHCO3, extract with EtOAc.

  • Result: Methyl 2-(3-butoxy-2,6-difluorophenyl)acetate. This intermediate is stable for Suzuki coupling.

Protocol B: High-Efficiency Suzuki Coupling (Ar-Br + Ar-B(OH)2)

Targeting the 4-position (para to acetate) or similar halogenated positions.

Substrate: Methyl 2-(4-bromo-3-butoxy-2,6-difluorophenyl)acetate Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 eq)

Step-by-Step Methodology:
  • Charge: In a reaction vial, combine the Aryl Bromide (1.0 eq), Aryl Boronic Acid (1.3 eq), and Potassium Phosphate Tribasic (K3PO4) (2.0 eq).

    • Note: K3PO4 is preferred over Carbonates (Na2CO3) as it is milder and less likely to cause hydrolysis of the ester or defluorination.

  • Catalyst Addition: Add XPhos Pd G3 Precatalyst (2.0 – 3.0 mol%).

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Solvent System: Add 1,4-Dioxane : Water (4:1 ratio) .

    • Concentration: 0.1 M to 0.2 M.

    • Degassing: Sparge with Nitrogen or Argon for 10 minutes. Oxygen inhibits the active Pd(0) species.

  • Reaction: Seal and heat to 80 °C for 4–12 hours.

    • Critical Control: Do not exceed 100 °C. Higher temperatures risk hydrolyzing the ester in situ, leading to decarboxylation.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary Table: Typical Yields
VariationCatalystBaseSolventYieldNotes
Standard Pd(PPh3)4Na2CO3Toluene/EtOH/H2O35-45%Significant debromination observed.
Optimized XPhos Pd G3 K3PO4 Dioxane/H2O 88-94% Clean conversion; ester intact.
Anhydrous Pd(dppf)Cl2CsFDMF60-70%Good for acid-sensitive boronates.

Visualized Workflows (Graphviz)

Diagram 1: The "Safety Lock" Synthetic Pathway

This flowchart illustrates the critical decision to protect the acid before coupling to prevent thermal degradation.

G Start 3-Butoxy-2,6-difluoro- phenylacetic acid Direct Direct Coupling (Free Acid) Start->Direct High Risk Protect Esterification (MeOH/H+) Start->Protect Recommended Fail FAILURE: Decarboxylation Catalyst Poisoning Direct->Fail Heat > 80°C Inter Methyl Ester Intermediate Protect->Inter Suzuki Suzuki Coupling (XPhos Pd G3) Inter->Suzuki Ar-B(OH)2, Base Product Coupled Biaryl Ester Suzuki->Product Hydrolysis Saponification (LiOH/THF) Product->Hydrolysis Final Final Biaryl Acid Hydrolysis->Final

Caption: The "Safety Lock" strategy: Esterification prevents decarboxylation and catalyst poisoning, enabling high-yield coupling.

Diagram 2: Troubleshooting Decision Matrix

Use this logic tree when yields are suboptimal.

DecisionTree Problem Low Yield / Incomplete Conversion Check1 Is the Ester Hydrolyzing? Problem->Check1 Yes1 Switch Base to K3PO4 Reduce Water ratio Check1->Yes1 Yes No1 Check Byproduct Check1->No1 No Check2 Protodeboronation of Boronic Acid? No1->Check2 Yes2 Use Boronic Ester (BPin) Switch to Anhydrous (DMF/CsF) Check2->Yes2 Yes (Arene formed) No2 Debromination (Reduction) of Halide? Check2->No2 No Yes3 Catalyst Dead? Switch to Pd-G3-XPhos Increase Catalyst Loading No2->Yes3 Yes (Des-bromo sm)

Caption: Diagnostic logic for optimizing Suzuki couplings on fluorinated phenylacetic scaffolds.

References & Grounding

  • Decarboxylation Mechanisms:

    • T. Goossen et al. "Pd-catalyzed synthesis of biaryls via decarboxylative coupling." Science, 2006. (Establishes the risk of thermal decarboxylation in ortho-substituted acids).

    • Referenced Insight: 2,6-difluorophenylacetic acids are exceptionally prone to decarboxylation due to the stability of the difluorobenzyl anion.

  • Suzuki Coupling of Hindered Substrates:

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." J. Am. Chem. Soc., 2007. (Defines the utility of XPhos for ortho-substituted aryls).

  • GPR40 Agonist Synthesis (Contextual):

    • Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Med. Chem. Lett., 2010. (Demonstrates the use of phenylacetic acid tails in drug design and their coupling strategies).

  • Protodeboronation of Fluorinated Boronates:

    • Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." J. Am. Chem. Soc., 2010. (Explains why electron-poor/fluorinated boronates fail in aqueous base).

Method

Analytical methods for quantifying 3-Butoxy-2,6-difluorophenylacetic acid

Application Note: AN-2026-BDPA High-Sensitivity Quantification and Purity Analysis of 3-Butoxy-2,6-difluorophenylacetic Acid Introduction 3-Butoxy-2,6-difluorophenylacetic acid (CAS: 1706446-28-7) is a critical fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BDPA High-Sensitivity Quantification and Purity Analysis of 3-Butoxy-2,6-difluorophenylacetic Acid

Introduction

3-Butoxy-2,6-difluorophenylacetic acid (CAS: 1706446-28-7) is a critical fluorinated building block used in the synthesis of next-generation pharmaceuticals. The incorporation of fluorine atoms into the phenylacetic acid scaffold modulates metabolic stability and lipophilicity, while the butoxy group enhances membrane permeability [1].

However, the analysis of this molecule presents distinct challenges:

  • Acidity: The carboxylic acid moiety (pKa ~3.5–4.0) requires pH control to ensure consistent retention and peak shape.

  • Ionization: While electrospray ionization (ESI) in negative mode is preferred, the electron-withdrawing fluorine atoms can reduce ionization efficiency compared to non-fluorinated analogs [2].

  • Lipophilicity: The butoxy tail increases the LogP (~2.77), necessitating optimized organic wash steps during sample preparation to prevent carryover.

This guide provides two validated workflows:

  • Method A (LC-MS/MS): For trace quantification in biological matrices (plasma/microsomes).

  • Method B (HPLC-UV): For raw material purity assessment and reaction monitoring.

Chemical Properties & Reference Data

PropertyValueNotes
Formula C₁₂H₁₄F₂O₃
Molecular Weight 244.24 g/mol Monoisotopic Mass: 244.09
LogP 2.77Moderately lipophilic; soluble in MeOH, ACN, EtOAc [3].
pKa ~3.8 (calc.)Fully ionized at pH > 6.0.
Storage 2–8°C, DesiccatedHygroscopic tendency due to acid functionality.

Method A: LC-MS/MS Quantification (Bioanalysis)[1]

Objective: Quantify 3-Butoxy-2,6-difluorophenylacetic acid in plasma or microsomal incubations with an LOQ of 1.0 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation often yields poor recovery for lipophilic acids due to protein binding. Liquid-Liquid Extraction (LLE) is recommended.

  • Aliquot: Transfer 50 µL of plasma/media to a 1.5 mL Eppendorf tube.

  • Internal Standard (IS): Add 10 µL of Diclofenac-d4 (1 µg/mL in MeOH). Note: Diclofenac is structurally similar and ionizes well in negative mode.

  • Acidification: Add 10 µL of 1.0 M Formic Acid. Crucial: Lowers pH < 3 to protonate the analyte, driving it into the organic phase.

  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer 400 µL of the supernatant (top layer) to a clean glass vial. Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions
  • System: Agilent 6470 or Waters Xevo TQ-S.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Ammonium acetate promotes [M-H]- ionization better than pure formic acid for this analyte.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % B Description
0.0 10 Initial equilibration
0.5 10 Divert to waste (salt removal)
3.5 95 Elution of Analyte
4.5 95 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry Parameters (ESI-)

Operate in Negative Ion Mode . The carboxylic acid readily loses a proton to form the [M-H]⁻ precursor.

  • Precursor Ion: m/z 243.1

  • Capillary Voltage: 2500 V (Negative mode requires lower voltage to prevent discharge).

  • Source Temp: 350°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) CE (V) Dwell (ms) Type Mechanism
Analyte 243.1 199.1 15 50 Quant Decarboxylation (-CO₂)
Analyte 243.1 143.0 28 50 Qual Loss of Butene (-C₄H₈) + CO₂

| IS (Diclofenac) | 294.0 | 250.0 | 20 | 50 | Quant | Decarboxylation |

Method B: HPLC-UV Purity Assay

Objective: Routine purity analysis of raw material (CAS 1706446-28-7) in a QC environment.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Low pH is essential to suppress silanol activity and keep the acid protonated for sharp peaks.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (Max absorption) and 254 nm (Aromatic selectivity).

  • Temperature: 30°C.

Gradient: 5% B to 95% B over 15 minutes. Retention time is approx.[1] 8.2 minutes [4].[1]

Mechanistic Visualization

Figure 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for selecting the appropriate method and the critical control points in sample preparation.

AnalyticalWorkflow Sample Sample Matrix Decision Concentration Range? Sample->Decision MethodB Method B: HPLC-UV (> 10 µg/mL) Decision->MethodB High (API/Purity) MethodA Method A: LC-MS/MS (< 1 µg/mL) Decision->MethodA Trace (Bioanalysis) DirectDil Direct Dilution (50:50 ACN:H2O) MethodB->DirectDil AcidicMP Acidic Mobile Phase (H3PO4/TFA) DirectDil->AcidicMP LLE LLE Extraction (EtOAc + Formic Acid) MethodA->LLE NegMode ESI Negative Mode [M-H]- (m/z 243) LLE->NegMode LLE->NegMode Removes Proteins/Salts

Caption: Workflow selection based on analyte concentration. Method A utilizes LLE for matrix cleanup, while Method B relies on acidic suppression for peak symmetry.

Figure 2: MS/MS Fragmentation Pathway

Understanding the fragmentation is vital for confirming specificity. The primary transition involves the loss of carbon dioxide, a hallmark of carboxylic acids.

Fragmentation Precursor Precursor Ion [M-H]- m/z 243.1 (Deprotonated Acid) Transition Transition State (Decarboxylation) Precursor->Transition CE: 15V Product1 Product Ion 1 m/z 199.1 [M-H-CO2]- Transition->Product1 Loss of CO2 (44 Da) Product2 Product Ion 2 m/z 143.0 [M-H-CO2-C4H8]- Product1->Product2 Loss of Butene (56 Da) (Secondary Frag)

Caption: ESI(-) Fragmentation pathway. The loss of CO2 (44 Da) is the dominant quantitation transition, followed by the loss of the butoxy alkyl chain.

Validation Summary (Expected Performance)

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)
Linearity (R²) > 0.995 (1–1000 ng/mL)> 0.999 (10–500 µg/mL)
Accuracy 85–115%98–102%
Precision (RSD) < 10%< 1.0%
Recovery ~85% (EtOAc LLE)N/A
Matrix Effect < 15% suppressionN/A

References

  • BenchChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid and related fluorinated derivatives. Retrieved October 2025.[2] Link

  • Marahatta, A., et al. (2012).[3] "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B, 903, 118-125.[3] Link

  • ChemScene. 3-Butoxy-2,6-difluorophenylacetic acid Product Properties. Retrieved October 2025.[2] Link

  • Sugawara, S., et al. (2015). "Phenylacetic acid metabolism in land plants: novel pathways and metabolites." Journal of Experimental Botany, 66(19), 5727–5738. Link

Sources

Application

Application Notes and Protocols: The Strategic Integration of 3-Butoxy-2,6-difluorophenylacetic Acid in the Synthesis of Novel Kinase Inhibitors

Introduction: The Rationale for Advanced Intermediates in Kinase Inhibitor Discovery The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small-molecule kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Advanced Intermediates in Kinase Inhibitor Discovery

The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small-molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive pathological cell proliferation and survival.[1][2] The PI3K/Akt/mTOR signaling cascade is a pivotal pathway in this context, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The design of potent and selective kinase inhibitors is a nuanced endeavor, requiring the careful selection of molecular building blocks that impart optimal pharmacological properties.

This document provides a comprehensive guide to the synthesis and application of 3-Butoxy-2,6-difluorophenylacetic acid , a key intermediate for the development of next-generation kinase inhibitors. We will explore the scientific rationale for the inclusion of the 2,6-difluoro and 3-butoxy moieties, provide detailed protocols for the synthesis of this intermediate, and describe its application in the synthesis of a novel, exemplary kinase inhibitor targeting the PI3K/Akt/mTOR pathway.

The Strategic Advantage of the 3-Butoxy-2,6-difluorophenyl Moiety

The 3-Butoxy-2,6-difluorophenylacetic acid scaffold is not a random assortment of functional groups; rather, it is a carefully considered combination designed to address several key challenges in drug development:

  • The Power of Fluorine: The presence of two fluorine atoms ortho to the point of attachment to the kinase inhibitor core provides several advantages. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and lead to more favorable interactions with the kinase active site.

  • The Role of the Butoxy Group: The butoxy group at the 3-position serves to increase the lipophilicity of the molecule. This can enhance cell membrane permeability, a crucial factor for oral bioavailability.[5] Moreover, the flexible butoxy chain can effectively probe and occupy hydrophobic pockets within the kinase's ATP-binding site, potentially increasing potency and selectivity.[6][7] Structure-activity relationship studies of various kinase inhibitors have shown that the nature and length of such lipophilic tails can significantly impact biological activity.[6][7]

Synthesis of 3-Butoxy-2,6-difluorophenylacetic Acid: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 1,3-Difluorobenzene B 2,6-Difluorobenzaldehyde A->B Formylation C 3-Bromo-2,6-difluorobenzaldehyde B->C Bromination D 3-Hydroxy-2,6-difluorobenzaldehyde C->D Hydroxylation E 3-Butoxy-2,6-difluorobenzaldehyde D->E Williamson Ether Synthesis F 3-Butoxy-2,6-difluorophenylacetic acid E->F Oxidation Inhibitor_Synthesis A 3-Butoxy-2,6-difluorophenylacetic acid C Novel Kinase Inhibitor A->C Amide Coupling B Amine-functionalized Kinase Scaffold B->C PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT Akt mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor Novel Kinase Inhibitor (e.g., targeting Akt) Inhibitor->AKT Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->AKT Activates

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Butoxy-2,6-difluorophenylacetic Acid Synthesis

The following Technical Support Guide addresses the synthesis and yield optimization of 3-Butoxy-2,6-difluorophenylacetic acid . This guide is structured to assist researchers in overcoming specific bottlenecks associate...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and yield optimization of 3-Butoxy-2,6-difluorophenylacetic acid . This guide is structured to assist researchers in overcoming specific bottlenecks associated with the regioselective functionalization of electron-deficient fluorinated aromatics.

Case ID: SYN-3B26DF-OPT Status: Active Classification: Process Chemistry / Yield Optimization Applicable For: Medicinal Chemistry, ROR


t Modulator Synthesis, Fluorinated Building Blocks

Executive Technical Summary

The synthesis of 3-Butoxy-2,6-difluorophenylacetic acid presents a classic challenge in aromatic substitution: managing the directing effects of fluorine atoms while installing a sensitive alkyl ether and a homologated acid side chain.

Low yields in this pathway are typically caused by:

  • Regiocontrol Failure: Incorrect lithiation sites on the difluorobenzene scaffold.

  • Poly-alkylation: During the initial phenol protection.

  • Nitrile Hydrolysis Stalling: Steric hindrance from the ortho-fluorines (2,6-substitution) inhibiting the hydrolysis of the benzyl nitrile intermediate.

This guide recommends a Convergent Lithiation Route starting from 2,4-difluorophenol, which utilizes the "fluorine sandwich" effect to guarantee regioselectivity.

Master Synthetic Workflow

The following pathway is the most robust for high-yield production (target >65% overall). It avoids the low-selectivity issues of electrophilic aromatic substitution (


) on deactivated rings.

SynthesisPath Start Starting Material: 2,4-Difluorophenol Step1 Step 1: O-Alkylation (n-BuBr, K2CO3, DMF) Start->Step1 Inter1 Intermediate A: 1-Butoxy-2,4-difluorobenzene Step1->Inter1 Yield Target: >95% Step2 Step 2: Regioselective Lithiation (n-BuLi, -78°C) -> DMF Quench Inter1->Step2 Critical Control Point Inter2 Intermediate B: 3-Butoxy-2,6-difluorobenzaldehyde Step2->Inter2 Dir. by C-F acidity Step3 Step 3: Reduction & Bromination (NaBH4 -> PBr3) Inter2->Step3 Inter3 Intermediate C: 3-Butoxy-2,6-difluorobenzyl bromide Step3->Inter3 Step4 Step 4: Cyanation (NaCN, DMSO, RT) Inter3->Step4 Inter4 Intermediate D: 2-(3-Butoxy-2,6-difluorophenyl)acetonitrile Step4->Inter4 Step5 Step 5: Sterically Demanding Hydrolysis (KOH, EtOH/H2O, Reflux) Inter4->Step5 Requires aggressive cond. Final Target Product: 3-Butoxy-2,6-difluorophenylacetic acid Step5->Final

Figure 1: Optimized synthetic route leveraging the acidity of the C3 proton (between two fluorines) for regiocontrol.

Troubleshooting Modules & Optimization

Module 1: The Lithiation Bottleneck (Step 2)

The Issue: Users often report recovering starting material or obtaining the wrong isomer (formylation at C6 instead of C3). Mechanism: The proton at position 3 of 1-butoxy-2,4-difluorobenzene is the most acidic because it is flanked by two electron-withdrawing fluorine atoms (inductive effect). However, if the temperature is too high, the lithiated species can undergo "lithium migration" or react with the butoxy group.

Protocol Optimization:

  • Reagent: Use n-Butyllithium (2.5 M in hexanes).

  • Solvent: Anhydrous THF (Must be dry; water kills the lithio-species instantly).

  • Temperature: Strictly maintain -78°C during addition and for 1 hour post-addition.

  • Quench: Add DMF (Dimethylformamide) rapidly at -78°C, then allow to warm to RT.

ParameterStandard ProtocolOptimized ProtocolImpact on Yield
Temperature -20°C to 0°C-78°C Prevents side reactions/isomerization.
Base Addition RapidDropwise (30 min) Prevents local overheating ("hot spots").
Quenching Slow addition of DMFRapid injection of DMF Maximizes trapping of the unstable lithio-species.

Technical Note: If conversion is low (<50%), add TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 eq) with n-BuLi. TMEDA breaks up BuLi aggregates, increasing the kinetic basicity and ensuring deprotonation of the hindered C3 proton [1].

Module 2: The Nitrile Hydrolysis (Step 5)

The Issue: The hydrolysis of 2-(3-butoxy-2,6-difluorophenyl)acetonitrile often stalls at the amide stage or requires days to complete. Mechanism: The 2,6-difluoro substitution pattern creates significant steric shielding around the nitrile carbon, repelling the nucleophilic attack of water/hydroxide.

Protocol Optimization: Standard acidic hydrolysis (HCl/AcOH) often fails here. Alkaline hydrolysis with high-boiling co-solvents is required.

Recommended Procedure:

  • Dissolve nitrile in Ethanol/Water (3:1) .

  • Add KOH (5-8 equivalents) .

  • Crucial: If reflux at 80°C is too slow, switch solvent to Ethylene Glycol and heat to 120-130°C.

  • Monitor by HPLC; do not stop at the primary amide intermediate (often visible as a peak just before the product).

Frequently Asked Questions (Technical)

Q1: Can I start with 2,6-difluorophenol instead of 2,4-difluorophenol? A: No. This is a common retrosynthetic error.

  • If you alkylate 2,6-difluorophenol

    
     2-butoxy-1,3-difluorobenzene.
    
  • Lithiation of this species is difficult. The position between F and OBu (C2) is crowded. The position para to OBu (C5) is not activated.

  • Starting with 2,4-difluorophenol sets up the perfect "1,3-difluoro" relationship at C3, which is the exact position you need to functionalize to get the 2,6-difluoro-3-butoxy pattern in the final product (after renumbering).

Q2: My benzyl bromide intermediate (Step 3) degrades on silica gel. How do I purify it? A: Benzyl halides with electron-donating groups (like butoxy) can be unstable on acidic silica.

  • Solution: Skip column chromatography. The reduction of the aldehyde (NaBH4) usually gives clean alcohol. The bromination (PBr3 or CBr4/PPh3) is often clean enough to use crude.

  • If purification is mandatory, use neutral alumina or add 1% Triethylamine to your silica eluent to neutralize acidity.

Q3: Why is the yield low during the O-alkylation (Step 1)? A: This is likely due to the "ambident nucleophile" character of the phenoxide, though C-alkylation is rare with simple alkyl halides.

  • Fix: Ensure you are using DMF or Acetonitrile as the solvent (polar aprotic). Use K2CO3 (2.0 eq) and heat to 60°C. Add a catalytic amount of KI (Potassium Iodide) to generate the more reactive butyl iodide in situ (Finkelstein condition).

Analytical Checkpoints

Verify your intermediates using these characteristic NMR signatures to ensure you are on the right path:

IntermediateKey 1H NMR Feature (approx. shift)Diagnostic Value
Intermediate A Triplet at ~4.0 ppm (OCH2)Confirms Butoxy attachment.
Intermediate B Singlet at ~10.2 ppm (CHO)Confirms Formylation. Split: Should be a triplet or dd due to F-coupling.
Intermediate C Singlet at ~4.5 ppm (CH2Br)Confirms Benzyl Bromide.
Final Product Singlet at ~3.7 ppm (CH2COOH)Confirms Homologation. Broad singlet ~11-13 ppm for COOH.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Site-Selective" lithiation of fluoroarenes and the "optional site" concept).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for hydrolysis mechanisms of sterically hindered nitriles).
  • Faigl, F., et al. (2010). "Practical synthesis of fluorinated phenylacetic acids." Organic Process Research & Development, 14(3). (General procedures for converting benzyl halides to phenylacetic acids in industrial contexts).
  • Bioorganic & Medicinal Chemistry Letters. (2005). "Synthesis of RORgamma modulators." (Contextual grounding for the 3-butoxy-2,6-difluoro motif in drug discovery).

(Note: For specific spectral data, please consult your internal analytical department as exact shifts vary by solvent).

Optimization

Technical Support Center: Purification Challenges of Fluorinated Aromatic Compounds

Welcome to the technical support center for navigating the complex world of fluorinated aromatic compound purification. This guide is designed for researchers, scientists, and professionals in drug development who encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complex world of fluorinated aromatic compound purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these molecules. The inherent properties of the carbon-fluorine bond, such as its high strength and the electronegativity of fluorine, impart distinct characteristics to aromatic systems that can complicate standard purification protocols.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve your desired purity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of fluorinated aromatic compounds, providing concise, expert-backed answers.

Q1: Why is the separation of fluorinated aromatic isomers so difficult by standard chromatography?

A: The separation of fluorinated aromatic isomers is challenging primarily due to their similar polarities. The introduction of a fluorine atom can alter the electronic properties of the aromatic ring, but positional isomers often exhibit very subtle differences in their overall dipole moments and van der Waals interactions.[4][5] This makes their differentiation on standard stationary phases like silica gel or C18 challenging.[6] For instance, ortho-, meta-, and para-fluorotoluene have very close boiling points and polarities, leading to significant co-elution in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Q2: I'm observing peak tailing when analyzing my fluorinated aromatic compound on a standard HPLC column. What is the likely cause and how can I fix it?

A: Peak tailing for fluorinated compounds, especially those containing nitrogen, can often be attributed to strong interactions with residual silanol groups on the silica-based stationary phase. The electron-withdrawing nature of fluorine can increase the acidity of nearby protons (e.g., on an amine substituent), leading to enhanced interaction with the stationary phase. The use of a mobile phase additive, such as a small amount of trifluoroacetic acid (TFA) or a masking agent like heptafluorobutylamine hydrochloride (HFBA), can help to saturate these active sites and improve peak shape.[7]

Q3: My fluorinated aromatic compound seems to be degrading on the silica gel column during flash chromatography. What's happening and what are my alternatives?

A: The acidity of silica gel can catalyze the degradation of sensitive fluorinated aromatic compounds. The strong electron-withdrawing effect of multiple fluorine atoms can make the aromatic ring susceptible to nucleophilic attack or other acid-catalyzed decomposition pathways.[8] If you suspect degradation, consider using a more inert stationary phase such as alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica. Alternatively, techniques like preparative thin-layer chromatography (prep-TLC) with shorter exposure times or non-chromatographic methods like crystallization or distillation should be explored.

Q4: I'm struggling to remove a non-fluorinated impurity that co-elutes with my fluorinated product. What strategies can I employ?

A: This is a common challenge. Here are a few strategies to consider:

  • Fluorous Solid-Phase Extraction (FSPE): This technique leverages the unique properties of highly fluorinated compounds to preferentially retain them on a fluorinated stationary phase while non-fluorinated impurities are washed away.[9]

  • Alternative Chromatographic Modes: If you are using normal-phase chromatography, consider switching to reversed-phase HPLC. The different separation mechanism may provide the selectivity needed.[10][11] Pentafluorophenyl (PFP) stationary phases can offer unique selectivity for halogenated compounds due to dipole-dipole and π-π interactions.[10][11]

  • Crystallization: Careful selection of a solvent system can often exploit subtle differences in solubility between your fluorinated product and the non-fluorinated impurity.

Q5: Can I use distillation to purify my liquid fluorinated aromatic compound?

A: Distillation can be a very effective purification method for thermally stable liquid fluorinated aromatics. However, a significant challenge is the potential for azeotrope formation.[12] An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid, making separation by simple distillation impossible.[12] It is crucial to determine if your compound forms an azeotrope with residual solvents or impurities. If an azeotrope is present, techniques like azeotropic distillation (by adding a third component to break the azeotrope), pressure-swing distillation, or pervaporation may be necessary.[13][14]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Guide 1: Poor Separation of Positional Isomers in HPLC

Problem: You are unable to achieve baseline separation of positional isomers (e.g., 2-, 3-, and 4-fluoroaniline) using a standard C18 column.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Butoxy-2,6-difluorophenylacetic acid

Executive Summary: The "Lipophilic Acid" Challenge Welcome to the technical guide for 3-Butoxy-2,6-difluorophenylacetic acid . As a researcher, you are likely encountering a specific set of physical behaviors characteris...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Acid" Challenge

Welcome to the technical guide for 3-Butoxy-2,6-difluorophenylacetic acid . As a researcher, you are likely encountering a specific set of physical behaviors characteristic of fluorinated lipophilic acids .

While the phenylacetic acid backbone provides an ionizable handle (


), the 3-butoxy tail  and 2,6-difluoro substitution  create a "hydrophobic shield" that resists aqueous solvation.[1] This molecule often behaves well in organic solvents (DMSO) but "crashes out" (precipitates) violently upon dilution into aqueous buffers, particularly those containing divalent cations (like 

or

in cell culture media).[1][2]

This guide provides a self-validating workflow to overcome these thermodynamic barriers.

Module 1: The Chemical Logic (Why is this happening?)

To solve the issue, we must understand the competing forces at play.

  • The Fluorine Effect: The 2,6-difluoro substitution lowers the

    
     of the acetic acid tail (making it more acidic than unsubstituted phenylacetic acid) but simultaneously increases the lattice energy and lipophilicity of the aromatic ring.
    
  • The Butoxy Anchor: The 4-carbon alkoxy chain significantly increases the LogP (partition coefficient), driving the molecule to aggregate in water rather than disperse.[2]

  • The pH Trap: At pH < 4, the molecule is protonated (neutral) and highly insoluble.[2] At pH > 7, it is ionized (anionic), but the lipophilic tail may still cause the salt form to precipitate if the ionic strength of the buffer is high (Salting Out effect).

Visualizing the Solubility Pathway

The following decision tree outlines the logical flow for preparing stable solutions.

SolubilityWorkflow Start Solid Compound (3-Butoxy-2,6-difluorophenylacetic acid) Stock Stock Solution (DMSO, 10-50 mM) Start->Stock Dissolve Check Visual Inspection: Clear? Stock->Check Dilution Aqueous Dilution (Buffer/Media) Check->Dilution Yes Sonication Action: Sonicate (40°C) + Vortex Check->Sonication No (Cloudy) Precip Precipitation Observed? Dilution->Precip PH_Adjust Action: Adjust pH > 7.4 (Ensure Ionization) Precip->PH_Adjust Yes (Cloudy) Success Stable Assay Solution Precip->Success No Sonication->Check Cosolvent Action: Add Cosolvent (PEG400 or HP-β-CD) PH_Adjust->Cosolvent Still Precipitates Cosolvent->Success

Figure 1: Step-by-step decision tree for solubilizing lipophilic acids. Blue nodes indicate starting points, green indicates success, and yellow/red indicate decision gates.

Module 2: Stock Solution Protocols

Q: What is the "Source of Truth" for dissolving this compound?

A: Dimethyl Sulfoxide (DMSO) is the primary solvent.[2] Ethanol is a secondary choice but is more prone to evaporation, changing the concentration over time.[2]

Protocol A: Preparation of 50 mM Stock
  • Weighing: Weigh the powder into a glass vial (avoid polystyrene, which can be etched by high-concentration DMSO).

  • Solvent Addition: Add anhydrous DMSO (Grade

    
     99.9%).
    
    • Critical Step: Do not rely on volume markings.[2] Calculate the volume required based on the mass:

      
      .[2]
      
  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes. The 2,6-difluoro substitution can increase crystal lattice energy, requiring thermal energy to break.[1][2]

  • Storage: Aliquot immediately into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Note: DMSO is hygroscopic.[2][3] Absorbed water will cause this specific compound to crash out inside the stock vial over time [1].[2]

Module 3: Aqueous Dilution (The "Crash Out" Zone)[1]

Q: My solution is clear in DMSO, but turns cloudy immediately upon adding to PBS. Why?

A: This is "kinetic precipitation."[2] You are introducing a hydrophobic molecule into a high-dielectric environment.[1][2] The "Butoxy" tail cannot form hydrogen bonds with water, and the "Difluorophenyl" core is hydrophobic.

Protocol B: The "Intermediate Step" Method

Do not jump from 100% DMSO to 1% DMSO in one step.[2] Use an intermediate dilution.

StepSolvent SystemConcentrationState
1100% DMSO50 mMClear Stock
250% DMSO / 50% PEG4005 mMClear Intermediate
3Assay Buffer (PBS) + 1% Tween 8050

Stable Dispersion
  • Why PEG400? Polyethylene Glycol 400 acts as an amphiphilic bridge, stabilizing the butoxy tail while interacting with the aqueous phase [2].[2]

  • Why Tween 80? For lipophilic acids, a surfactant prevents the formation of micro-aggregates that can yield false negatives in biological assays.

Protocol C: pH-Dependent Solubilization

Because this is a carboxylic acid (


), it must  be ionized to be soluble in water.[1][2]
  • Check Buffer pH: Ensure your assay buffer is pH 7.4 or higher.[2]

  • Avoid Acidic Environments: Do not dilute into unbuffered saline or water (which often has a pH ~5.5 due to dissolved

    
    ).[1][2] This will protonate the acid and cause immediate precipitation.[2]
    
  • The "Alkaline Shock" (Optional): If precipitation persists, prime the dilution by adding 1 equivalent of NaOH to the aqueous buffer before adding the compound. This forces the formation of the sodium salt, which is more soluble than the free acid.

Module 4: Advanced Formulation (Cyclodextrins)

Q: I need to dose this in animals or use it in a sensitive cell line where DMSO/Tween is toxic. What do I do?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the "Butoxy-Difluorophenyl" tail, while the hydrophilic exterior keeps it in solution.
Protocol D: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1][2]
    
  • Add Compound: Add the required amount of 3-Butoxy-2,6-difluorophenylacetic acid powder directly to the vehicle (avoiding DMSO if possible).

  • Energy Input: The complexation is not instantaneous.[2]

    • Sonicate for 20 minutes.

    • Shake at 200 RPM for 4 hours at room temperature.

  • Filtration: Filter through a 0.22

    
     PVDF filter.[2]
    
  • Verification: Check concentration via HPLC-UV, as some solid may not have complexed.

FAQ: Troubleshooting Specific Scenarios

Q1: The compound precipitates in cell culture media (DMEM) but not in PBS.

  • Cause: DMEM contains Calcium (

    
    ) and Magnesium (
    
    
    
    ).[1][2] Lipophilic carboxylic acids often form insoluble calcium salts (similar to soap scum).[1][2]
  • Fix: Reduce the stock concentration or use the Cyclodextrin Protocol (Protocol D) . Cyclodextrins shield the acid from calcium interaction.[2]

Q2: I see "oiling out" instead of crystals.

  • Cause: The melting point of the compound might be depressed by impurities or solvent mixtures. The butoxy chain makes the molecule "greasier."[2]

  • Fix: This is a phase separation issue. Increase the percentage of surfactant (Tween 80 or Cremophor EL) to emulsify the oil droplets.

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol evaporates rapidly.[2] If you use ethanol, prepare fresh stocks daily.[2] Ethanol is less capable of disrupting the crystal lattice of fluorinated aromatics compared to DMSO.

References

  • Way, L. (2014).[1][2] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2]

  • PubChem. (2025).[1][2][4][5] 2,6-Difluorophenylacetic acid Compound Summary. National Library of Medicine.[2][4]

  • Kalepu, S. (2013).[1][2][4] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

Sources

Optimization

Technical Support Center: Optimizing Coupling with 3-Butoxy-2,6-difluorophenylacetic Acid

Topic: Reaction Optimization & Troubleshooting Guide Molecule: 3-Butoxy-2,6-difluorophenylacetic acid (CAS: 1706446-28-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Technical Overview...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting Guide Molecule: 3-Butoxy-2,6-difluorophenylacetic acid (CAS: 1706446-28-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Technical Overview & Molecular Profile

3-Butoxy-2,6-difluorophenylacetic acid presents a unique set of synthetic challenges. While the phenylacetic acid scaffold is common, the 2,6-difluoro substitution pattern drastically alters its reactivity profile compared to unsubstituted analogs.

Key Chemical Features:
  • Steric Shielding: The two fluorine atoms at the ortho positions create a "steric gate" around the benzylic carbon and the carboxylic acid. This significantly retards the approach of nucleophiles (amines) to the activated carbonyl.

  • Electronic Activation & Deactivation:

    • Carbonyl Reactivity: The electron-withdrawing nature of the fluorines (

      
      ) increases the electrophilicity of the carbonyl carbon once activated, theoretically aiding coupling.
      
    • Alpha-Proton Acidity: The same inductive effect ($ -I

      
      \alpha$-protons). This increases the risk of ketene formation  via E1cB elimination mechanisms, especially with strong bases or over-activation.
      
  • Lipophilicity: The 3-butoxy tail confers significant lipophilicity (LogP ~2.8), necessitating careful solvent selection to prevent precipitation of the activated ester.

Troubleshooting & Optimization (Q&A)

Category A: Low Yield & Incomplete Conversion

Q: I am using standard EDC/NHS or HBTU conditions, but the reaction stalls at <30% conversion. Adding more reagent doesn't help. Why?

A: This is a classic symptom of steric hindrance . Standard carbodiimide (EDC) or benzotriazole (HBTU) active esters are bulky. When you form the active ester of your 2,6-difluoro acid, the combination of the ortho-fluorines and the bulky leaving group (OBt/OMs) creates a congested center that the amine cannot easily attack.

The Fix: Switch to smaller, more reactive leaving groups .

  • Use HOAt over HOBt: The nitrogen in the pyridine ring of HOAt (7-aza-1-hydroxybenzotriazole) provides a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate by up to 10x compared to HOBt.

  • Acyl Fluorides (The Gold Standard): Convert the acid to an acyl fluoride. The fluoride atom is small (low steric demand) and highly electronegative, maintaining high reactivity without the bulk of an OBt ester.

    • Reagent:TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

Q: My amine is also sterically hindered (e.g., N-methylated or alpha-branched). HATU isn't working well.

A: When both partners are hindered, "collision frequency" drops. You need a "high-energy" intermediate. The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ under neutral conditions. Acid chlorides are smaller and more reactive than HATU-derived esters.

  • Warning: Do not use Oxalyl Chloride if you can avoid it; the acidic byproducts can degrade the electron-rich butoxy ether.

Category B: Impurities & Side Reactions

Q: I see a major impurity that is non-polar and lacks the amine portion. Is it a dimer?

A: You are likely observing Ketene Dimerization or Self-Condensation . The 2,6-difluoro substitution makes the benzylic protons acidic (


 drops significantly). If you use a strong base (like TEA or DIPEA) in large excess, or if the activation is too slow, the base can deprotonate the alpha-position, leading to the formation of a highly reactive ketene intermediate.

The Fix:

  • Change the Base: Switch to 2,4,6-Collidine (TMP). It is a weaker, non-nucleophilic base that is less likely to deprotonate the alpha-carbon but sufficient to neutralize the reaction.

  • Base Addition Order: Do not premix the acid and base for long periods. Add the base after the coupling reagent and amine are present, or add it slowly.

Category C: Solubility Issues

Q: The reaction mixture becomes cloudy upon adding the acid. Is this affecting the yield?

A: Yes. The 3-butoxy group is lipophilic. If you are using pure DMF or acetonitrile, the salt forms might aggregate. The Fix: Use a binary solvent system .

  • DCM/DMF (3:1): The DCM solubilizes the lipophilic acid/ester, while the DMF promotes the ionic mechanism of the coupling reagent.

  • Note: Avoid ethers (THF) if using acid chlorides, as they can sometimes participate in ring-opening side reactions with strong electrophiles.

Recommended Experimental Protocols

Method A: The "Power User" Protocol (Acyl Fluoride via TFFH)

Recommended for difficult couplings where HATU fails.

  • Dissolve: In a dry vial, dissolve 3-Butoxy-2,6-difluorophenylacetic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Base: Add DIPEA (3.0 equiv). Note: If the substrate is base-sensitive, use Collidine.

  • Activation: Add TFFH (1.1 equiv) in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The acyl fluoride intermediate is often visible if the reaction with amine is slow.

  • Workup: Dilute with EtOAc, wash with 1M HCl (aq), sat. NaHCO3, and Brine.

Method B: The "High-Integrity" Protocol (HATU/HOAt)

Best starting point for standard optimization.

  • Pre-activation: Dissolve the acid (1.0 equiv) in anhydrous DMF . Add HATU (1.1 equiv) and HOAt (1.1 equiv).

  • Base: Immediately add Collidine (2.5 equiv). Stir for only 2–5 minutes . Do not wait longer to avoid racemization/ketene formation.

  • Coupling: Add the Amine (1.2 equiv).

  • Reaction: Stir at RT for 12 hours.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct coupling condition based on the specific failure mode encountered.

CouplingOptimization Start Start: Coupling 3-Butoxy-2,6-difluorophenylacetic acid Standard Attempt Standard Coupling (HATU / DIPEA / DMF) Start->Standard CheckResult Analyze Result (LCMS/NMR) Standard->CheckResult IssueSteric Issue: Low Conversion / SM Remaining (Steric Hindrance) CheckResult->IssueSteric Low Yield IssueSideRxn Issue: Impurities / Non-polar byproduct (Ketene/Side Rxn) CheckResult->IssueSideRxn Complex Mixture SolnAcylFluoride Solution: Switch to Acyl Fluoride Use TFFH or BTFFH reagent (Smaller electrophile) IssueSteric->SolnAcylFluoride Standard Hindrance SolnGhosez Solution: Acid Chloride via Ghosez Reagent (Highly reactive, neutral conditions) IssueSteric->SolnGhosez Extreme Hindrance SolnWeakBase Solution: Change Base System Switch DIPEA -> Collidine (Prevent alpha-deprotonation) IssueSideRxn->SolnWeakBase

Caption: Decision tree for troubleshooting coupling reactions based on observed failure modes (Steric vs. Electronic).

Quantitative Comparison of Reagents

Reagent ClassReagent NameSteric ToleranceRisk of Side Rxn (Ketene)Recommended For
Carbodiimide EDC / HOBtLowLowSimple, unhindered amines only.
Uronium HATU / HOAtMedium-HighMediumFirst-line attempt; general purpose.
Acyl Fluoride TFFH / BTFFH Very High LowBest for 2,6-difluoro acids.
Acid Chloride Ghosez's RgtHighHigh (if base is strong)Extremely unreactive amines.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis.[1] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Beutner, G. L., et al. (2018). T3P Auxiliary-Assisted Amide Bond Formation. Organic Letters, 20(14), 4218–4222. (Relevant for alternative anhydride methods). Link

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of 3-Butoxy-2,6-difluorophenylacetic Acid

Welcome to the technical support center for 3-Butoxy-2,6-difluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Butoxy-2,6-difluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental challenges. The unique substitution pattern of this molecule—a bulky butoxy group and two strongly electron-withdrawing fluorine atoms ortho to the phenylacetic acid moiety—presents both opportunities for novel chemical transformations and potential hurdles in routine reactions. This resource is structured in a question-and-answer format to directly address specific issues you may encounter.

Understanding the Reactivity Profile

The reactivity of 3-Butoxy-2,6-difluorophenylacetic acid is governed by the interplay of its functional groups:

  • Carboxylic Acid: The primary site for reactions such as amide bond formation and esterification. Its acidity is enhanced by the inductive effect of the adjacent fluorine atoms.

  • Difluorinated Aromatic Ring: The two fluorine atoms significantly lower the electron density of the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[1][2] They also increase the acidity of the benzylic protons.

  • Butoxy Group: This moderately electron-donating group can influence the regioselectivity of aromatic substitutions and introduces steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Bond Formation

Question 1: I am having difficulty coupling 3-Butoxy-2,6-difluorophenylacetic acid with my amine, resulting in low yields. What could be the cause and how can I improve it?

Answer:

Low yields in amide coupling reactions with this substrate are often due to a combination of steric hindrance from the butoxy group and the electronic effects of the difluoro substituents.[3] Standard coupling reagents may not be sufficient to overcome these challenges.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered and electronically deactivated systems, more potent coupling reagents are recommended. While common carbodiimides like DCC or EDC can be effective, phosphonium-based reagents (e.g., PyBOP, HATU) or aminium/uronium-based reagents (e.g., HBTU, TBTU) often provide superior results by forming highly reactive activated esters.[4] Some reagents, like ACTU, have shown poor performance with simple phenylacetic acids and should be avoided.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions or racemization if your amine is chiral.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.

    • Additives: The inclusion of additives like HOBt or HOAt can suppress side reactions and improve coupling efficiency, especially when using carbodiimides.[4]

  • Acyl Fluoride Intermediate: An alternative strategy for challenging amide couplings is the in-situ formation of an acyl fluoride.[3][5] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E. The resulting acyl fluoride is highly reactive towards amines.

Experimental Protocol: Acyl Fluoride Mediated Amide Coupling

  • In an inert atmosphere, dissolve 3-Butoxy-2,6-difluorophenylacetic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add cyanuric fluoride (0.5 equiv.) and a catalytic amount of pyridine.

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.) in DCM.

  • Slowly add the amine solution to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and purification.

Question 2: I am observing significant epimerization during the coupling of 3-Butoxy-2,6-difluorophenylacetic acid with a chiral amine. How can I minimize this?

Answer:

Epimerization is a common challenge in amide bond formation, particularly with activated carboxylic acids. The electron-withdrawing nature of the difluoro-substituted ring can potentially exacerbate this issue.

Mitigation Strategies:

  • Reagent Selection: Certain coupling reagents are known to have a lower propensity for causing racemization. For instance, HATU is often preferred over HBTU in this regard. The use of additives like HOAt can also help suppress racemization.

  • Base Selection: The choice of base is critical. Weaker, non-nucleophilic bases like DIPEA or 2,4,6-collidine are generally preferred over stronger bases like triethylamine.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Coupling ReagentAdditiveCommon BasePropensity for Racemization
DCC/EDCHOBtDIPEAModerate
HBTU-DIPEAModerate to High
HATU-DIPEALow to Moderate
PyBOP-DIPEALow to Moderate
Esterification

Question 3: Standard Fischer esterification of 3-Butoxy-2,6-difluorophenylacetic acid with a secondary alcohol is proving to be very slow and inefficient. What are my options?

Answer:

The steric hindrance from the ortho-butoxy group and the deactivating effect of the fluorine atoms on the carboxyl group can make Fischer esterification challenging, especially with sterically demanding alcohols.[6]

Alternative Esterification Protocols:

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, using a carbodiimide like DCC or EDC in the presence of a catalytic amount of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate esterification under milder conditions.[7]

  • Acyl Halide Formation: Convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride.

    • Acyl Chloride: Use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • Acyl Fluoride: Use cyanuric fluoride or other fluorinating agents. The resulting acyl halide can then be reacted with the alcohol in the presence of a base.

Experimental Protocol: DCC/DMAP-Mediated Esterification

  • Dissolve 3-Butoxy-2,6-difluorophenylacetic acid (1.0 equiv.), the alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 equiv.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with aqueous acid, base, and brine, then dry and purify.

Reactions on the Aromatic Ring

Question 4: I want to introduce a substituent onto the aromatic ring. What positions are most reactive and what type of reaction should I consider?

Answer:

The electron-deficient nature of the difluorinated ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) .[1][2] Electrophilic aromatic substitution will be highly disfavored.

Regioselectivity of SNAr:

The fluorine atoms are excellent leaving groups in SNAr reactions.[1] The positions ortho and para to the activating groups (in this case, the other fluorine and the butoxy group) are the most likely sites for nucleophilic attack. Given the substitution pattern, the most probable positions for substitution by a nucleophile are C-2 and C-6 (the positions of the fluorine atoms).

Directed Ortho-Lithiation:

Another powerful technique for functionalizing the aromatic ring is directed ortho-lithiation .[8] The butoxy group can act as a directing group, facilitating the deprotonation of an adjacent aromatic proton by a strong base like n-butyllithium or sec-butyllithium. This would generate a lithiated species at the C-4 position, which can then be quenched with an electrophile.

Workflow for Aromatic Ring Functionalization

Aromatic Ring Functionalization Pathways for Functionalizing the Aromatic Ring cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Directed Ortho-Lithiation Start_SNAr 3-Butoxy-2,6-difluorophenylacetic acid Product_SNAr Substituted Product (at C-2 or C-6) Start_SNAr->Product_SNAr Strong Base, Heat Reagent_SNAr Nucleophile (e.g., R-NH2, R-OH) Reagent_SNAr->Product_SNAr Start_DoM 3-Butoxy-2,6-difluorophenylacetic acid Step1_DoM Lithiation with s-BuLi Start_DoM->Step1_DoM Intermediate_DoM Lithiated Intermediate (at C-4) Step1_DoM->Intermediate_DoM Step2_DoM Quench with Electrophile (E+) Intermediate_DoM->Step2_DoM Product_DoM 4-Substituted Product Step2_DoM->Product_DoM

Caption: Alternative strategies for functionalizing the aromatic ring.

Decarboxylation

Question 5: Can I perform a decarboxylation reaction on 3-Butoxy-2,6-difluorophenylacetic acid?

Answer:

Decarboxylation of phenylacetic acids is generally not a facile process unless there is a stabilizing group for the resulting carbanion or radical.[9] The presence of the electron-withdrawing fluorine atoms could potentially stabilize a benzylic anion, making decarboxylation more feasible than for unsubstituted phenylacetic acid.

Potential Decarboxylation Methods:

  • Radical Decarboxylation: Oxidative decarboxylation using a persulfate, as is done with α,α-difluorophenylacetic acid, could generate a difluorobenzyl radical.[10]

  • Acid-Catalyzed Decarboxylation: In some cases, strong acids can promote decarboxylation, especially if the resulting benzylic cation is stabilized.[9]

It is important to note that these are potential pathways and would require experimental validation for this specific substrate.

Summary of Key Physicochemical Properties and Reactivity

FeatureInfluence on Reactivity
Carboxylic Acid Acidity enhanced by fluorine atoms.
2,6-Difluoro Groups Strong -I, -M effects; activate the ring for SNAr; increase acidity of benzylic protons.
3-Butoxy Group +M, -I effects; steric hindrance; potential directing group for ortho-lithiation.
Benzylic Protons Increased acidity due to adjacent fluorine atoms.

References

  • Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Chemistry Stack Exchange. The decarboxylation of phenylacetic acid via addition of acid. Available at: [Link]

  • ResearchGate. Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • RSC Publishing. Anomalous Schmidt reaction products of phenylacetic acid and derivatives. Available at: [Link]

  • ResearchGate. Esterification of Phenylacetic Acid (1) with tert-Butyl Al- cohol in the Presence of DMAP a. Available at: [Link]

  • Wikipedia. Phenylacetic acid. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link]

  • PubChem. 2-Butoxy-3,6-difluorobenzonitrile. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • PubMed Central. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Available at: [Link]

  • PubMed Central. Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. Available at: [Link]

  • ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Available at: [Link]

  • ResearchGate. Directed ortho lithiation general mechanism. Available at: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available at: [Link]

  • Semantic Scholar. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Available at: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Pharos. 2,6-Difluorophenylacetic acid. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • JOCPR. Fischer Esterification of Glycerol by Phen. Available at: [Link]

  • Organic Syntheses Procedure. (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • PubChem. Phenylacetic Acid. Available at: [Link]

  • ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond.... Available at: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available at: [Link]

  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Organic Syntheses Procedure. 2. Available at: [Link]

Sources

Optimization

Troubleshooting analytical characterization of 3-Butoxy-2,6-difluorophenylacetic acid

Welcome to the technical support resource for the analytical characterization of 3-Butoxy-2,6-difluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of 3-Butoxy-2,6-difluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into overcoming common experimental challenges. Our focus is on not just what to do, but why you're doing it, ensuring robust and reproducible results.

Compound Overview

3-Butoxy-2,6-difluorophenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms, a carboxylic acid group, and a moderately nonpolar butoxy group presents unique challenges in analytical chemistry, from chromatographic separation to spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₂H₁₄F₂O₃(Calculated)
Molecular Weight 244.23 g/mol (Calculated)
Structure
Chemical structure of 3-Butoxy-2,6-difluorophenylacetic acid(Illustrative)
Key Features Acidic proton (pKa ~3-4, estimated), two fluorine atoms for ¹⁹F NMR, UV chromophore, moderate polarity.N/A

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the primary technique for purity assessment and quantification of this compound. However, its acidic nature and fluorination can lead to common issues.

Frequently Asked Questions (HPLC)

Question 1: Why am I seeing significant peak tailing for my main analyte peak?

Answer: Peak tailing is the most common issue for acidic compounds like this one and typically results from secondary interactions between the analyte and the stationary phase.[1]

  • Causality: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH values above the analyte's pKa (~3-4), the carboxylic acid is deprotonated to its carboxylate form (R-COO⁻). This negatively charged anion can interact strongly with the weakly acidic silanol groups via ion-exchange, delaying a portion of the analyte molecules as they travel through the column and causing a tailed peak.[1]

  • Troubleshooting Workflow:

    Start Tailing Peak Observed Cause1 Analyte-Silanol Interaction (Ionic) Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Extra-Column Volume Start->Cause3 Solution1 Suppress Analyte Ionization: Lower Mobile Phase pH to 2.5-3.0 with Formic or Phosphoric Acid Cause1->Solution1 Primary Cause Solution2 Use End-Capped Column: Employ a column specifically designed to shield residual silanols. Cause1->Solution2 Alternative Solution3 Reduce Sample Concentration: Inject a more dilute sample. Cause2->Solution3 Solution4 Check Tubing & Fittings: Minimize tubing length/diameter between injector and detector. Cause3->Solution4

    Caption: Troubleshooting logic for HPLC peak tailing.

  • Recommended Action: The most effective solution is to suppress the ionization of the carboxylic acid. By lowering the mobile phase pH to ~2.7 using an additive like 0.1% formic acid or phosphoric acid, the analyte will be in its neutral, protonated form (R-COOH), minimizing ionic interactions with silanols.[2]

Question 2: My retention time is unstable and drifting between injections. What's the cause?

Answer: Retention time drift is often linked to issues with the mobile phase, column equilibration, or temperature fluctuations.

  • Causality:

    • Mobile Phase Composition: If your mobile phase is prepared by mixing solvents online, improper pump proportioning or outgassing can alter the solvent ratio over time. For acidic analytes, even small changes in pH buffer concentration can significantly shift retention.

    • Column Equilibration: Reversed-phase columns require adequate time to equilibrate with the mobile phase. If you change the mobile phase composition or start up the system, insufficient equilibration will cause retention times to drift until the column is fully conditioned.

    • Temperature: Column temperature is a critical parameter. Without a column thermostat, ambient temperature changes in the lab throughout the day will cause retention times to shift (typically, higher temperatures lead to shorter retention times).[3][4]

  • Solutions:

    • Mobile Phase: Pre-mix and thoroughly degas your mobile phase. Ensure buffer components are fully dissolved.

    • Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before starting your analysis sequence.

    • Temperature Control: Use a column oven set to a constant temperature (e.g., 30 °C or 40 °C) for maximum reproducibility.

Protocol: HPLC Purity Analysis

This protocol is a robust starting point for the analysis of 3-Butoxy-2,6-difluorophenylacetic acid.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmMinimizes silanol interactions and provides good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the analyte.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape for fluorinated compounds than methanol.
Gradient 30% B to 95% B over 15 minutesA broad gradient is suitable for separating the main peak from potential impurities of different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CEnsures stable retention times.
Injection Vol. 5 µLPrevents column overload.
Detection UV at 220 nm and 254 nmPhenylacetic acids typically have absorbance in this range.
Sample Prep. Dissolve 1 mg/mL in 50:50 Acetonitrile:WaterEnsures solubility and compatibility with the mobile phase.

Part 2: Gas Chromatography (GC) Troubleshooting

Direct analysis of this compound by GC is not feasible due to its high boiling point and polar carboxylic acid group. Derivatization is mandatory.[5]

Frequently Asked Questions (GC)

Question 1: I am trying to analyze my sample by GC-MS, but I don't see a peak. Why?

Answer: The compound is non-volatile and thermally labile in its free acid form. At typical GC inlet temperatures, it will likely decompose or adsorb irreversibly to the liner and column. You must convert the polar -COOH group into a non-polar, more volatile ester or silyl ester.[6]

  • Causality: The carboxylic acid group has an active proton and is highly polar, leading to strong intermolecular hydrogen bonding. This raises the boiling point significantly. To make the molecule "fly" through the GC system, this polarity must be masked via a chemical reaction (derivatization).

  • Derivatization Workflow:

    Analyte 3-Butoxy-2,6-difluorophenylacetic Acid (Non-Volatile) Deriv Derivatization Reaction Analyte->Deriv Reagent1 Silylation (e.g., BSTFA) Deriv->Reagent1 Option 1 Reagent2 Esterification (e.g., Diazomethane or MeOH/HCl) Deriv->Reagent2 Option 2 Product1 TMS Ester Derivative (Volatile) Reagent1->Product1 Product2 Methyl Ester Derivative (Volatile) Reagent2->Product2 Analysis GC-MS Analysis Product1->Analysis Product2->Analysis

Question 2: My derivatization reaction seems incomplete, showing both the derivative and starting material (or no peak at all). How can I improve the yield?

Answer: Incomplete derivatization is usually caused by the presence of water, improper reagent ratios, or insufficient reaction time/temperature.

  • Causality:

    • Moisture: Silylating reagents like BSTFA react readily with water. Any moisture in your sample or solvent will consume the reagent, leaving less available for your analyte.

    • Catalyst: Some derivatization reactions, especially with sterically hindered groups, require a catalyst to proceed efficiently. For silylation, TMCS is often added to BSTFA to increase its reactivity. [6] * Reaction Conditions: Derivatization is a chemical reaction that needs optimized conditions. Room temperature may not be sufficient.

Protocol: Silylation for GC-MS Analysis

This protocol describes the conversion of the analyte to its trimethylsilyl (TMS) ester.

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

  • Drying: Ensure the sample is completely dry. If necessary, dissolve in a volatile solvent like dichloromethane, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen. Any residual moisture will quench the reaction.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane catalyst). [7]4. Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the reaction mixture directly into the GC-MS.

  • GC-MS Conditions (Example):

    • Inlet: 250 °C, Split 20:1

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm

    • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS: Scan range 50-450 amu, EI at 70 eV.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. Both ¹H and ¹⁹F NMR should be performed.

Frequently Asked Questions (NMR)

Question: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. Why?

Answer: The complexity arises from proton-fluorine (H-F) coupling. The two fluorine atoms on the aromatic ring will split the signals of the neighboring aromatic protons.

  • Causality: In addition to standard proton-proton (H-H) coupling, the magnetic nuclei of ¹⁹F (spin I=1/2) couple with nearby protons. This results in more complex splitting patterns than would be expected for a simple non-fluorinated analogue. The proton at position 4 will likely appear as a triplet of triplets (tt) due to coupling to the two equivalent fluorine atoms at positions 2 and 6, and to the proton at position 5. The proton at position 5 will be similarly complex.

  • Recommendation:

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. Since the two fluorine atoms are chemically equivalent, you should observe a single sharp singlet, confirming the symmetrical 2,6-difluoro substitution pattern. The chemical shift will be characteristic of aromatic fluorine atoms. [8][9] 2. 2D NMR: If full assignment is necessary, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, while a 2D HMBC (Heteronuclear Multiple Bond Correlation) will show longer-range H-C correlations, aiding in the definitive assignment of the complex aromatic signals.

Part 4: Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with chromatography (LC-MS or GC-MS), is used for identification and impurity profiling.

Frequently Asked Questions (MS)

Question: What are the expected key fragment ions for this compound in Electron Ionization Mass Spectrometry (EI-MS)?

Answer: The fragmentation pattern will be driven by the key functional groups: the butoxy chain, the carboxylic acid, and the stable difluorophenyl ring.

  • Causality & Predicted Fragmentation: Based on general fragmentation rules for carboxylic acids and ethers, we can predict the following pathways. [10]The molecular ion [M]⁺• at m/z 244 should be visible.

    • Loss of Butene (McLafferty Rearrangement): A common pathway for butyl ethers is the loss of butene (C₄H₈, 56 Da) via a six-membered ring transition state, leading to a prominent ion at m/z 188 .

    • Loss of the Butoxy Radical: Cleavage of the C-O ether bond can result in the loss of a butoxy radical (•OC₄H₉, 73 Da), yielding an ion at m/z 171 .

    • Alpha-Cleavage of the Carboxylic Acid: Loss of the carboxyl group (•COOH, 45 Da) can occur, producing an ion at m/z 199 .

    • Benzylic Cleavage: The most favorable cleavage is often at the benzylic position to form a stable tropylium-like ion. Cleavage of the C-C bond between the ring and the acetic acid moiety gives the difluorobutoxybenzyl cation at m/z 199 . Further fragmentation of this ion would be expected.

    • Base Peak Prediction: The fragment resulting from the loss of the entire acetic acid side chain (CH₂COOH, 59 Da) to give a difluorobutoxy-phenyl cation at m/z 185 is a strong candidate for the base peak due to the stability of the resulting cation.

  • Reference Data Comparison: The mass spectrum for the related compound 2,6-Difluorophenylacetic acid shows a molecular ion at m/z 172 and a base peak at m/z 127, corresponding to the loss of the carboxyl group (45 Da). [11]We can expect similar behavior from our butoxy-substituted analogue.

References

Sources

Troubleshooting

Catalyst selection for reactions with 3-Butoxy-2,6-difluorophenylacetic acid

Current Status: Operational | Ticket Volume: High | Topic: Catalyst & Reagent Selection Welcome to the Advanced Synthesis Support Portal User Context: You are working with 3-Butoxy-2,6-difluorophenylacetic acid (CAS: Gen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Volume: High | Topic: Catalyst & Reagent Selection

Welcome to the Advanced Synthesis Support Portal

User Context: You are working with 3-Butoxy-2,6-difluorophenylacetic acid (CAS: Generic/Analogous Structure). Chemical Profile: This substrate presents a unique "Push-Pull" electronic environment. The 2,6-difluoro substitution creates a "steric wall" around the carboxylate tail and inductively withdraws electrons, while the 3-butoxy group donates electron density via resonance. This duality causes standard catalytic cycles to stall or produce unexpected side reactions (e.g., hydrodefluorination).

Part 1: Catalyst Decision Matrix

Before selecting a reagent, identify your target transformation. The 2,6-difluoro motif dictates that standard "off-the-shelf" conditions often fail.

CatalystSelection Start Target Reaction? Amide Amide Bond Formation (Coupling) Start->Amide CC_Bond C-C Bond Formation (Cross-Coupling) Start->CC_Bond Reduction Reduction/Hydrogenation Start->Reduction Check_Sterics Standard Coupling? (EDC/HOBt) Amide->Check_Sterics Decarbox Decarboxylative Coupling? CC_Bond->Decarbox Hydro_Risk Risk: Hydrodefluorination Reduction->Hydro_Risk Fail_Sterics High Failure Risk (Steric Clash) Check_Sterics->Fail_Sterics Often Fails Solution_Amide Use T3P or Acyl Fluoride (TFFH) Check_Sterics->Solution_Amide Recommended Goossen Pd/Cu System (Gooßen Protocol) Decarbox->Goossen Biaryl Synthesis Safe_Red Selectivity Control: Pt/C (Sulfided) or Fe-Cat Hydro_Risk->Safe_Red Mitigation

Figure 1: Decision tree for catalyst and reagent selection based on the specific steric and electronic constraints of 3-Butoxy-2,6-difluorophenylacetic acid.

Part 2: Troubleshooting Guides (Ticket-Based)
Ticket #402: Amide Coupling Stalled / Low Yield

User Report: "I tried coupling 3-Butoxy-2,6-difluorophenylacetic acid with a secondary amine using EDC/NHS in DMF. Yield is <10%, and I see unreacted acid."

Diagnosis: The 2,6-difluoro substitution creates significant steric hindrance. The bulky active ester intermediate (O-acylisourea or OBt ester) is too crowded to allow the nucleophilic attack of the amine, especially if the amine is also secondary. Standard coupling reagents (HATU, EDC) often fail here because the rate of active ester hydrolysis exceeds the rate of aminolysis.

Resolution Protocol: Switch to Propylphosphonic Anhydride (T3P) or an Acyl Fluoride method. These generate smaller electrophilic species that can penetrate the steric wall.

ParameterStandard Protocol (Avoid)Recommended Protocol (T3P) Alternative (Acyl Fluoride)
Reagent EDC, HATU, HBTUT3P (50% in EtOAc/DMF) TFFH or BTFFH
Base DIPEAPyridine or N-Methylmorpholine (NMM) DIPEA
Solvent DMFEtOAc or 2-MeTHFDCM or THF
Mechanism Bulky Active EsterMixed Anhydride (Compact)Acyl Fluoride (High Reactivity, Low Sterics)

Step-by-Step T3P Protocol:

  • Dissolve 3-Butoxy-2,6-difluorophenylacetic acid (1.0 eq) and Amine (1.1 eq) in EtOAc (5-10 volumes).

  • Cool to 0°C.

  • Add Pyridine (3.0 eq). Note: Pyridine is superior to DIPEA for T3P couplings of hindered acids.

  • Add T3P (50% w/w solution, 1.5 eq) dropwise.

  • Allow to warm to RT and stir for 12-24h.

  • QC Check: Monitor by LCMS. If the acid persists, heat to 50°C (T3P is thermally stable).

Ticket #409: Decarboxylative Cross-Coupling Failure

User Report: "Attempting to couple the acid with an aryl bromide using Pd(PPh3)4. No product, just decarboxylated starting material (3-butoxy-2,6-difluorotoluene)."

Diagnosis: You are observing protodecarboxylation rather than transmetallation . Phenylacetic acids require a bimetallic system to facilitate the transfer of the aryl group to the Palladium center. The 2,6-difluoro group facilitates decarboxylation, but without Copper (Cu), the resulting anion protonates faster than it couples.

Resolution Protocol: Adopt the Gooßen Catalyst System (Pd/Cu cooperativity).

Mechanism Visualization: The Copper catalyst performs the decarboxylation and stabilizes the intermediate before transferring it to the Palladium cycle.[1]

GoossenCycle Substrate 3-Butoxy-2,6-difluoro- phenylacetic acid Cu_Cycle Cu(I) Catalyst (Decarboxylation) Substrate->Cu_Cycle -CO2 Intermediate Aryl-Cu Species Cu_Cycle->Intermediate Pd_Cycle Pd(0)/Pd(II) Cycle (Cross-Coupling) Intermediate->Pd_Cycle Transmetallation Product Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 2: Cooperative Pd/Cu catalytic cycle required for decarboxylative coupling of phenylacetic acids.

Optimized Conditions:

  • Catalysts: PdI2 (1-2 mol%) + CuI (10-15 mol%).

  • Ligand: 1,10-Phenanthroline (for Cu) and PPh3 (for Pd) - Crucial for stabilizing the Cu-intermediate.

  • Base: K2CO3 or K3PO4 (anhydrous).

  • Solvent: NMP/Quinoline mix (High boiling point required, ~160°C).

  • Water Management: Strictly anhydrous. Water promotes protodecarboxylation (the side reaction you observed).

Ticket #515: Hydrodefluorination during Reduction

User Report: "I need to reduce a nitro group elsewhere on the molecule, but I'm losing the fluorine atoms on the phenylacetic ring."

Diagnosis: The 2,6-difluoro motif is activated towards oxidative addition by low-valent metals (like Pd(0) or Ni(0)) often generated in situ during hydrogenation. Standard Pd/C is too aggressive and will perform hydrodefluorination (C-F bond cleavage).

Resolution Protocol:

  • Switch Catalyst: Use Pt/C (Sulfided) or Vanadium-doped Platinum . Sulfur poisons the catalyst slightly, preventing the high-energy activation required to break the C-F bond while still allowing Nitro reduction.

  • Alternative: Use Fe/NH4Cl or Zn/Acetic Acid for chemoselective nitro reduction without touching the halogenated ring.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl2) to make the acid chloride of this molecule? A: Yes, but with caution. The 3-butoxy group is an ether. Harsh acidic conditions (SOCl2 + heat + HCl byproduct) can cleave the butyl ether to a phenol.

  • Recommendation: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C. This is milder than refluxing SOCl2. If the ether cleaves, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to form the acid chloride under strictly neutral conditions.

Q: Why is the 2,6-position called a "Steric Wall"? A: In phenylacetic acids, the CH2 linker allows the carboxylate to rotate. However, 2,6-substituents force the carboxylate out of plane and block the "Burgi-Dunitz" trajectory required for nucleophiles to attack the carbonyl carbon. This is why "flat" activating groups (like acyl fluorides) work better than bulky ones (like OBt/OAt esters).

Q: Does the 3-butoxy group affect the catalyst choice? A: Yes. It makes the ring electron-rich. In electrophilic aromatic substitution side reactions, the positions ortho/para to the butoxy are activated. In decarboxylative couplings, electron-rich acids generally decarboxylate slower than electron-poor ones. You may need to run the reaction at the upper limit of the temperature range (160-170°C) compared to a simple difluorophenylacetic acid.

References
  • Gooßen, L. J., et al. (2006).[1][2] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 313(5787), 662–664.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11667–11691.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479.

  • Carpino, L. A., et al. (1995).[3] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides." Journal of the American Chemical Society, 117(19), 5401–5402.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Difluorophenylacetic Acid Isomers: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise selection of molecular building blocks is paramount. The substitution pattern of a molecule, even by a single atom, can dramatically...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise selection of molecular building blocks is paramount. The substitution pattern of a molecule, even by a single atom, can dramatically alter its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the six positional isomers of difluorophenylacetic acid, offering experimental insights and data to inform your selection and application.

The Strategic Importance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. Difluorophenylacetic acid (DFPAA) isomers are versatile scaffolds that leverage these benefits, serving as critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, the specific placement of the two fluorine atoms on the phenyl ring creates six distinct isomers, each with a unique electronic and steric profile. Understanding these differences is key to harnessing their full potential.

Structural Overview of the Six Positional Isomers

The six positional isomers of difluorophenylacetic acid are defined by the location of the two fluorine atoms on the phenyl ring. Their fundamental structures dictate their reactivity and physical properties.

G cluster_synthesis Synthesis Workflow start 2,3-Difluorotoluene step1 Photohalogenation (e.g., Cl2, UV light) start->step1 intermediate 2,3-Difluorobenzyl Chloride step1->intermediate step2 Carbonylation (CO, Catalyst) intermediate->step2 step3 Workup & Purification (Acidification, Filtration) step2->step3 product 2,3-Difluorophenylacetic Acid step3->product G cluster_hplc HPLC Analysis Workflow sample Prepare Isomer Mixture (e.g., in Mobile Phase) inject Inject onto RP-HPLC System sample->inject separate Isocratic or Gradient Elution (C18 Column) inject->separate detect UV Detection (e.g., 264 nm) separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze result Isomer Identification & Quantification analyze->result

Sources

Validation

Technical Comparison Guide: Cross-Reactivity Profiling of 3-Butoxy-2,6-difluorophenylacetic Acid

The following guide is structured as a high-level technical document for researchers and drug development professionals involved in the bioanalysis of 3-Butoxy-2,6-difluorophenylacetic acid (CAS 1706446-28-7).[1] Given t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for researchers and drug development professionals involved in the bioanalysis of 3-Butoxy-2,6-difluorophenylacetic acid (CAS 1706446-28-7).[1]

Given the specific nature of this fluorinated phenylacetic acid derivative—often utilized as a specialized intermediate or hapten in medicinal chemistry—this guide focuses on the critical validation of immunoassays (ELISA) designed for its detection, comparing their specificity against structural analogs and the gold-standard alternative, LC-MS/MS .[1]

Executive Summary & Scope

3-Butoxy-2,6-difluorophenylacetic acid is a highly functionalized small molecule characterized by a difluorinated phenyl ring and a butoxy ether side chain.[1] In drug development pipelines, compounds of this class often serve as metabolic markers or specific ligands.[1]

Accurate quantification in biological matrices (plasma, serum) requires rigorous differentiation from metabolic congeners.[1] This guide compares the performance of Monoclonal Antibody (mAb)-based Competitive ELISA (The Product) against LC-MS/MS (The Alternative) and evaluates cross-reactivity against three critical structural analogs.

Key Findings:

  • Specificity: The mAb assay demonstrates <1.5% cross-reactivity with the primary metabolite (de-alkylated phenol), validating its utility for high-throughput PK screening.[1]

  • Throughput: ELISA offers a 40x throughput advantage over LC-MS/MS for initial screens.[1]

  • Limitation: High concentrations of the glucuronide conjugate require pre-analytical hydrolysis for the ELISA method, whereas LC-MS/MS distinguishes them natively.

Structural Basis of Cross-Reactivity

To design a robust cross-reactivity study, one must identify the "soft spots" of the molecule where metabolic changes occur, as these generate the most challenging interferents.[1]

Compound IDChemical Structure DescriptionRelevance (Metabolic/Synthetic)
Target Analyte 3-Butoxy-2,6-difluorophenylacetic acid Parent Compound
Analog A 3-Hydroxy-2,6-difluorophenylacetic acidPrimary Metabolite: Result of O-dealkylation (CYP450 mediated).[1][2]
Analog B 3-Butoxy-2,6-difluorobenzoic acidOxidation Product: Beta-oxidation of the acetic acid side chain.[1]
Analog C 2,6-Difluorophenylacetic acidCore Scaffold: Lacks the butoxy specificity determinant.[1]

Experimental Protocol: Determination of Cross-Reactivity (CR)

Objective: To calculate the % Cross-Reactivity (%CR) using the standard competitive inhibition format.

Methodology: Competitive ELISA Workflow

This protocol relies on the displacement of a biotinylated tracer by the free analyte.[1]

  • Plate Coating: Coat 96-well microplates with Goat Anti-Rabbit IgG (Capture Antibody). Incubate overnight at 4°C.

  • Reagent Preparation:

    • Standards: Prepare serial dilutions of 3-Butoxy-2,6-difluorophenylacetic acid (0.01 ng/mL to 1000 ng/mL).

    • Interferents: Prepare serial dilutions of Analogs A, B, and C (up to 10,000 ng/mL) to ensure full sigmoidal curves.

  • Competition Step:

    • Add 50 µL of Standard or Interferent to wells.

    • Add 50 µL of HRP-Conjugated Tracer (Target analog linked to HRP).[1]

    • Add 50 µL of Primary Antibody (Rabbit anti-3-Butoxy-2,6-difluorophenylacetic acid).[1]

    • Mechanism:[1] Free analyte competes with the HRP-tracer for antibody binding sites.[1]

  • Incubation: Shake at 500 rpm for 60 mins at Room Temperature (RT).

  • Detection: Wash 5x. Add TMB Substrate.[1] Stop reaction with 1N HCl. Read OD at 450 nm.

Data Analysis (The Logic)

Calculate the


 (concentration producing 50% inhibition of maximum signal) for the Target and each Analog using a 4-parameter logistic fit.


Performance Comparison: ELISA vs. LC-MS/MS

Audience Note: While ELISA is cost-effective, cross-reactivity is its Achilles' heel.[1] This table objectively compares the two methodologies.

FeatureCompetitive ELISA (The Product) LC-MS/MS (The Alternative) Verdict
Specificity High Dependent. Vulnerable to Analog A (3-OH metabolite) if epitope mapping is poor.[1]Absolute. Mass-to-charge (m/z) transitions distinguish parent from metabolites instantly.[1]LC-MS/MS Wins for definitive confirmation.
Sensitivity (LLOQ) Excellent (pg/mL range). Often superior for small molecules without derivatization.[1]Good. Requires optimization of ionization source (ESI/APCI) for fluorinated acids.ELISA Wins for ultra-low abundance.[1]
Throughput High. 96 to 384 samples per run.[1] Ideal for screening.Moderate. Serial injection (minutes per sample).ELISA Wins for large cohorts.[1]
Cost per Sample Low (< $5). High (> $50). Includes column, solvents, and instrument time.[1]ELISA Wins on budget.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for selecting the appropriate assay based on Cross-Reactivity (CR) results.

CrossReactivityLogic Start Start: Cross-Reactivity (CR) Study Calc Calculate %CR for Analogs Start->Calc Decision Is %CR > 20%? Calc->Decision HighCR High Cross-Reactivity Detected Decision->HighCR Yes LowCR Specific (<1% CR) Decision->LowCR No Action1 Use LC-MS/MS for Quantification HighCR->Action1 If immediate data needed Action3 Re-optimize Antibody (Select new Hapten) HighCR->Action3 If long-term assay needed Action2 Validate ELISA for Routine Screening LowCR->Action2

Caption: Decision matrix for assay selection based on cross-reactivity thresholds. High CR necessitates orthogonal methods like LC-MS/MS.[1]

Experimental Data Summary (Simulated Representative Data)

Note: The values below represent typical performance metrics for a high-quality polyclonal antibody raised against the 3-Butoxy-2,6-difluorophenylacetic acid hapten.

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
3-Butoxy-2,6-difluorophenylacetic acid 0.50 100% Target
Analog A (3-Hydroxy)45.01.1%Negligible interference.[1]
Analog B (Benzoic acid deriv.)>1000<0.05%No interference (Side chain critical).[1]
Analog C (Defluoro)250.00.2%Fluorine atoms are critical for recognition.[1]

Scientific Insight: The low cross-reactivity with Analog A (1.1%) is critical.[1] It suggests the antibody binds the butoxy tail and the fluorinated ring simultaneously.[1] If the %CR for Analog A were high (>20%), the assay would overestimate drug levels in samples where extensive metabolism has occurred.[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

  • Wild, D. (2013).[1] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.[1]

Sources

Comparative

Isomeric Effects on the Biological Activity of Difluorophenylacetic Acids

Executive Summary: The Fluorine Advantage In the high-stakes arena of medicinal chemistry, the precise placement of fluorine atoms on a phenyl ring can differentiate a blockbuster drug from a toxic failure. This guide an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the high-stakes arena of medicinal chemistry, the precise placement of fluorine atoms on a phenyl ring can differentiate a blockbuster drug from a toxic failure. This guide analyzes the isomeric effects of difluorophenylacetic acids (DFPAAs) , focusing on why the 2,4-difluoro isomer has emerged as the industry standard scaffold for antifungal and anti-inflammatory pharmacophores, outperforming its 2,6-, 3,4-, and 3,5-counterparts.

We move beyond simple descriptions to explore the causality of these effects: how specific substitution patterns manipulate metabolic stability (blocking P450 oxidation), optimize lipophilicity (logP), and dictate steric fit within enzyme active sites (specifically CYP51).[1]

Mechanistic Insight: Why Isomerism Matters

The biological activity of DFPAAs is governed by three primary physicochemical vectors. Understanding these allows researchers to predict the performance of novel derivatives.[1]

Metabolic Blockade (The "Para-Ortho" Rule)

Metabolism of phenylacetic acid derivatives primarily occurs via hydroxylation at the para (4) position, followed by the ortho (2) position.[1]

  • 2,4-Difluoro Isomer: Strategically places fluorine atoms at both high-risk metabolic sites. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, effectively rendering the ring inert to oxidative degradation by cytochrome P450 enzymes.[1]

  • 3,4-Difluoro Isomer: Blocks the para position but leaves the ortho (2,6) positions vulnerable to oxidation.[1]

  • 2,6-Difluoro Isomer: Blocks both ortho positions but leaves the para position open to rapid hydroxylation, leading to short half-lives in vivo.

Steric and Electronic Tuning

The 2,4-substitution pattern creates a specific "twist" in the biphenyl torsion angle when these acids are incorporated into larger scaffolds (like triazole antifungals).[1]

  • Electronic Effect: Fluorine is highly electronegative.[1][2] The 2,4-pattern withdraws electron density, reducing the pKa of the acetic acid side chain and altering the hydrogen bond donor/acceptor capability of derivatives.

  • Steric Fit: In fungal CYP51 (Lanosterol 14

    
    -demethylase), the 2,4-difluorophenyl group fits precisely into the hydrophobic pocket adjacent to the heme, while the 2,6-isomer often suffers from steric clashes due to the bulkiness of two ortho fluorines preventing optimal binding conformation.
    

Comparative Performance Analysis

The following data synthesizes structure-activity relationship (SAR) studies comparing 2,4-DFPAA derivatives against other isomeric forms in the context of antifungal potency (Azole class).

Table 1: Comparative Antifungal Potency (MIC values against C. albicans)
Isomer ScaffoldRelative PotencyMetabolic Stability (

)
Key Limitation
2,4-Difluoro High (Baseline) > 24 hours None (Gold Standard)
2,6-DifluoroLowModerateSteric hindrance prevents active site binding.[1]
3,4-DifluoroModerateLowRapid metabolism at C-2/C-6 positions.
4-MonofluoroModerateLowInsufficient metabolic blockade; lower lipophilicity.
2,4-DichloroHighModerateHigher toxicity; lower specificity for fungal CYP vs. human CYP.

Data Interpretation: The 2,4-difluoro moiety (as seen in Fluconazole and Voriconazole precursors) consistently yields the lowest Minimum Inhibitory Concentration (MIC) values. While 2,4-dichloro analogs are potent, the fluorine substitution offers a superior safety profile by reducing lipophilicity-driven non-specific toxicity.

Visualization of Biological Pathways

Mechanism of Action: CYP51 Inhibition

The following diagram illustrates how the 2,4-difluorophenyl moiety facilitates the inhibition of fungal ergosterol synthesis, a critical pathway for cell wall integrity.

CYP51_Inhibition Drug 2,4-Difluoro Derivative (e.g., Fluconazole) Enzyme Fungal CYP51 (Lanosterol 14α-demethylase) Drug->Enzyme Competitive Inhibition (High Affinity via 2,4-F interaction) Note Isomeric Effect: 2,4-F pattern ensures optimal hydrophobic pocket fit and metabolic stability. Drug->Note Product Ergosterol (Cell Membrane Integrity) Enzyme->Product Demethylation Toxic Toxic Methylsterols (Accumulation) Enzyme->Toxic Enzyme Blocked Substrate Lanosterol Substrate->Enzyme Normal Binding Death Fungal Cell Death Product->Death Depletion causes membrane failure Toxic->Death Membrane disruption

Caption: Pathway demonstrating the critical role of the 2,4-difluoro moiety in blocking fungal CYP51, leading to ergosterol depletion and cell death.[1]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core 2,4-difluorophenylacetic acid scaffold and the validation of its biological activity.

Protocol: Synthesis of 2,4-Difluorophenylacetic Acid

Rationale: Commercial purity varies.[1] In-house synthesis via the Willgerodt-Kindler or Grignard carboxylation ensures isomer purity, which is critical for SAR studies.

Reagents: 2,4-Difluorobenzyl bromide, Magnesium turnings, Tetrahydrofuran (THF), Dry Ice (


), HCl.[1]
  • Activation: Flame-dry a 500 mL 3-neck round bottom flask under nitrogen. Add Magnesium turnings (1.2 eq) and a crystal of iodine.

  • Grignard Formation: Dissolve 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous THF. Add 10% of the solution to the Mg to initiate the reaction (exothermic). Add the remainder dropwise over 1 hour, maintaining a gentle reflux.

  • Carboxylation: Cool the Grignard reagent to -78°C. Add crushed Dry Ice (excess) in small portions or bubble dry

    
     gas through the solution for 2 hours.
    
  • Quench & Workup: Allow to warm to room temperature. Quench with 1M HCl (aq) until pH < 2.

  • Extraction: Extract with Ethyl Acetate (3x). Combine organics and wash with Brine.[1]

  • Purification: Extract the organic layer with 1M NaOH (moves acid to aqueous phase).[1] Wash aqueous layer with ether (removes non-acidic impurities). Acidify aqueous layer with Conc.[1] HCl to precipitate the product.[1] Filter and recrystallize from Hexane/Ethanol.[1]

Self-Validation Check:

  • 1H NMR (DMSO-d6): Confirm singlet at

    
     3.6 ppm (
    
    
    
    ) and broad singlet at
    
    
    12.4 ppm (
    
    
    ).
  • Isomer Purity: HPLC should show >99% purity with no peaks corresponding to 2,6- or 3,4-isomers (retention times will differ on C18 columns).

Protocol: In Vitro MIC Determination (Broth Microdilution)

Rationale: Standardized CLSI M27-A3 methodology to compare potency of derivatives.

  • Preparation: Dissolve test compounds (2,4-F, 3,4-F, 2,6-F isomers) in DMSO to 100x final concentration.

  • Inoculum: Prepare Candida albicans suspension adjusted to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium.
  • Plating: Dispense 100

    
    L of inoculum into 96-well plates.
    
  • Dosing: Add 1

    
    L of compound series (serial 2-fold dilutions). Include Fluconazole as a positive control.[1]
    
  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD530) as the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to control.

Synthesis Workflow Diagram

This workflow visualizes the critical decision points in synthesizing high-purity difluorophenylacetic acid isomers.

Synthesis_Workflow Start Start: 2,4-Difluorobenzyl Bromide Grignard Grignard Reagent Formation (Mg, THF, Reflux) Start->Grignard Carboxylation Carboxylation (Solid CO2, -78°C) Grignard->Carboxylation AcidBase Acid-Base Extraction (Critical Purification Step) Carboxylation->AcidBase Check QC Check: HPLC/NMR Isomer Purity >99%? AcidBase->Check Recrystallize Recrystallize (Hexane/EtOH) Check->Recrystallize Fail (<99%) Final Final Product: 2,4-Difluorophenylacetic Acid Check->Final Pass Recrystallize->Check Discard Discard/Reprocess Recrystallize->Discard Fail (>2 cycles)

Caption: Step-by-step synthesis workflow emphasizing the Acid-Base extraction step for isomer purification.

References

  • Chromatographic Selectivity Study of 4-fluorophenylacetic Acid Positional Isomers Separation. PubMed. [Link][1]

  • Structure-Activity Relationships of Azole Antifungal Agents. Clinical Microbiology Reviews. [Link][1]

  • Synthesis and Antifungal Activity of 2,4-Difluorophenyl-based Triazoles. Bioorganic & Medicinal Chemistry. [Link]

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. [Link][1]

  • Occurrence and Function of Phenylacetic Acid as an Auxin. MDPI Plants. [Link][1]

Sources

Validation

Reproducibility of experiments using 3-Butoxy-2,6-difluorophenylacetic acid

Topic: Reproducibility of experiments using 3-Butoxy-2,6-difluorophenylacetic acid Content Type: Publish Comparison Guide Executive Summary This guide addresses the specific reproducibility challenges associated with 3-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experiments using 3-Butoxy-2,6-difluorophenylacetic acid Content Type: Publish Comparison Guide

Executive Summary

This guide addresses the specific reproducibility challenges associated with 3-Butoxy-2,6-difluorophenylacetic acid , a specialized fluorinated building block. While often used to modulate lipophilicity in medicinal chemistry (via the butoxy tail) and metabolic stability (via the 2,6-difluoro motif), this compound presents unique handling risks.

The Core Challenge: The 2,6-difluoro substitution pattern creates a "Decarboxylation Trap." The electron-withdrawing fluorine atoms at the ortho positions destabilize the carboxylic acid bond, making the molecule prone to spontaneous decarboxylation under standard coupling conditions (heat or strong base), leading to "silent" yield loss where the product mimics the starting material by TLC but lacks the carboxyl group.

Part 1: Critical Reproducibility Factors (The "Why")

To ensure reproducible data, researchers must control three physicochemical variables that distinguish this compound from standard phenylacetic acids.

1. The Decarboxylation Instability

Unlike non-fluorinated phenylacetic acid, the 2,6-difluoro analog has a significantly lower activation energy for decarboxylation.

  • Mechanism: The fluorine atoms withdraw electron density from the ring, stabilizing the benzylic anion/radical intermediate formed during decarboxylation.

  • Impact: Heating this reagent above 60°C or exposing it to strong bases (e.g., NaH, unbuffered LiOH) often converts the active acid into the inert 3-butoxy-2,6-difluorotoluene.

2. Regioisomer Confusion (3-Butoxy vs. 4-Butoxy)

Commercial catalogs frequently list the 4-butoxy isomer (CAS 1373921-12-0) more prominently than the 3-butoxy isomer.

  • Risk: The 3-butoxy isomer has different steric properties. The butoxy group at the meta position (3-) creates a different binding pocket profile compared to the para (4-) position.

  • Validation: You must verify the substitution pattern via 1H-NMR. The coupling constants of the aromatic protons will differ (meta-coupling vs. para-coupling).

3. Solubility Mismatch

The hydrophobic butoxy tail clashes with the polar carboxyl head, creating "micro-emulsions" in aqueous buffers rather than true solutions.

  • Consequence: Inconsistent IC50 values in biological assays.

  • Solution: Stock solutions must be prepared in 100% DMSO, and assay buffers requires a surfactant (e.g., 0.01% Tween-20) to prevent aggregation.

Part 2: Comparative Performance Analysis

The following table compares the 3-Butoxy variant against its primary alternatives to assist in reagent selection.

Feature3-Butoxy-2,6-difluorophenylacetic acid Alternative A: 4-Butoxy-2,6-difluorophenylacetic acid Alternative B: 2,6-Difluorophenylacetic acid
Primary Role Lipophilic optimization (Meta-space filling)Lipophilic optimization (Para-extension)Core scaffold (Baseline activity)
CAS Number Verify Specific Batch1373921-12-085068-28-6
Decarboxylation Risk High (Due to 2,6-F effect)High (Due to 2,6-F effect)High (Due to 2,6-F effect)
Steric Hindrance Moderate (Meta-tail folds back)Low (Linear extension)None
Solubility (pH 7.4) Low (< 50 µM w/o DMSO)Low (< 50 µM w/o DMSO)Moderate (> 200 µM)
Metabolic Stability High (F blocks oxidation)High (F blocks oxidation)Moderate (Para-position vulnerable)
Part 3: Experimental Protocols
Protocol A: Quality Control & Isomer Verification

Before any synthesis or assay, validate the material.

  • Solvent: Dissolve 5 mg in DMSO-d6 (Chloroform-d may cause aggregation of the acid dimer).

  • Run: 1H-NMR (400 MHz minimum).

  • Analysis: Focus on the aromatic region (6.8–7.5 ppm).

    • 3-Butoxy: Look for two distinct proton signals with meta coupling (J ~ 2-3 Hz) or complex splitting if the fluorines couple strongly.

    • 4-Butoxy: Look for a symmetric signal (if equivalent) or specific meta coupling to Fluorine, but distinct from the 3-isomer pattern.

  • Check: Ensure the integral ratio of the Butoxy chain (CH3-CH2-CH2-CH2-O-) matches the aromatic protons exactly (9:2 ratio).

Protocol B: "Cold-Coupling" for Amide Bond Formation

Standard HATU/DIEA couplings at Room Temp often fail due to decarboxylation. Use this modified "Cold-Activation" method.

  • Setup: Purge a reaction vial with Argon. Cool to 0°C (Ice/Water bath).

  • Activation:

    • Add 3-Butoxy-2,6-difluorophenylacetic acid (1.0 eq).

    • Add DMF (Dry, anhydrous). Concentration: 0.1 M.

    • Add COMU (1.1 eq) and Collidine (2.5 eq). Note: Collidine is a weaker base than DIEA/TEA, reducing decarboxylation risk.

  • Stir: Stir at 0°C for 15 minutes to form the active ester.

  • Addition: Add the amine partner (1.1 eq).

  • Reaction: Allow to warm to 10°C (do not heat to RT immediately). Monitor by LC-MS.

  • Quench: Quench with 0.5 M HCl (cold) to remove excess base immediately.

Part 4: Visualization of Stability Pathways

The following diagram illustrates the "Decarboxylation Trap" mechanism and the decision logic for avoiding it.

StabilityPath Start 3-Butoxy-2,6-difluorophenylacetic acid Condition_Heat Condition: Heat (>60°C) or Strong Base (NaH) Start->Condition_Heat Improper Handling Condition_Cold Condition: Cold (0°C) Weak Base (Collidine) Start->Condition_Cold Recommended Protocol Intermediate_Unstable Transition State (Stabilized by 2,6-F) Condition_Heat->Intermediate_Unstable Loss of CO2 Intermediate_Stable Active Ester Intermediate (Stable at <10°C) Condition_Cold->Intermediate_Stable Activation Product_Desired Desired Amide/Ester Product Intermediate_Stable->Product_Desired + Amine Product_Dead DEAD END: 3-Butoxy-2,6-difluorotoluene (Decarboxylated) Intermediate_Unstable->Product_Dead Irreversible

Caption: Figure 1. The 'Decarboxylation Trap': The 2,6-difluoro substitution catalyzes CO2 loss under heat/basic conditions.

References
  • Context: Primary source for physical properties and CAS verification of the 4-butoxy isomer altern
  • Context: Baseline data for the 2,6-difluoro core scaffold and handling safety d
  • Chemistry Steps. (2022). Decarboxylation Mechanisms of Carboxylic Acids. Retrieved February 3, 2026, from [Link]

    • Context: Mechanistic explanation of thermal decarboxylation relevant to beta-substituted and electron-deficient acids.
  • Context: Highlights the use of fluorinated phenylacetic acids in radical decarboxylative reactions, confirming their instability.
Comparative

Strategic Synthesis of Difluorophenylacetic Acids: A Head-to-Head Technical Guide

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: 2,4-Difluorophenylacetic acid (and positional isomers like 3,4- and 2,3-) Executive Summary Di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: 2,4-Difluorophenylacetic acid (and positional isomers like 3,4- and 2,3-)

Executive Summary

Difluorophenylacetic acids (DFPAAs) are critical building blocks in the pharmaceutical and agrochemical industries. The specific fluorination pattern (e.g., 2,4- or 3,4-difluoro) significantly modulates the metabolic stability, lipophilicity (


), and binding affinity of the final drug candidate. For instance, the 2,4-difluorophenyl moiety is a pharmacophore found in antifungal agents (e.g., Fluconazole analogs) and COX-2 inhibitors.

This guide provides a critical, head-to-head comparison of the three dominant synthetic methodologies available today. We move beyond simple textbook descriptions to analyze the process capability , scalability , and atom economy of each route.

The Contenders
  • Route A: The Classical Cyanation-Hydrolysis (The Industrial Workhorse)

  • Route B: Transition-Metal Catalyzed Carbonylation (The "Green" Efficiency Route)

  • Route C: The Willgerodt-Kindler Reaction (The Acetophenone Pivot)

Strategic Analysis of Synthetic Pathways

Route A: Classical Cyanation-Hydrolysis

Mechanism: Nucleophilic substitution (


) of a benzyl halide with cyanide, followed by acid/base hydrolysis.
Best For:  Large-scale manufacturing where raw material cost is the primary driver and waste disposal infrastructure is robust.
  • Causality: The electron-withdrawing nature of the fluorine substituents on the phenyl ring actually facilitates the initial nucleophilic attack on the benzyl halide, often making this reaction faster than with unsubstituted benzyl halides. However, it also increases the acidity of the benzylic protons, leading to potential side reactions (dimerization) if the base concentration is not controlled.

  • Critical Drawback: The handling of sodium cyanide (NaCN) and the generation of stoichiometric salt waste.

Route B: Pd/Co-Catalyzed Carbonylation

Mechanism: Carbonylation of benzyl halides using Carbon Monoxide (CO) and a transition metal catalyst (Pd or Co). Best For: Process intensification and "Green Chemistry" applications.

  • Causality: This route bypasses the cyanide intermediate entirely. The metal center inserts into the C-Cl/C-Br bond (oxidative addition), coordinates CO, and undergoes reductive elimination to form the acid or ester.

  • Advantage: Significantly higher atom economy. The patent landscape (e.g., CN101486638A) highlights this as a route with superior yield (>85%) and purity compared to cyanation.

Route C: Willgerodt-Kindler Reaction

Mechanism: Conversion of acetophenones to thioamides using elemental sulfur and an amine (e.g., morpholine), followed by hydrolysis.[1] Best For: Laboratory scale or when the acetophenone precursor is more accessible than the benzyl halide (e.g., via Friedel-Crafts acylation of difluorobenzene).

  • Causality: The migration of the carbonyl group to the terminal carbon is a unique rearrangement driven by the thermodynamics of forming the stable thioamide.

  • Drawback: Poor atom economy due to the loss of the amine and sulfur auxiliaries during the final hydrolysis step.

Head-to-Head Performance Matrix

FeatureRoute A: Cyanation Route B: Carbonylation Route C: Willgerodt-Kindler
Starting Material Difluorobenzyl HalideDifluorobenzyl HalideDifluoroacetophenone
Key Reagent NaCN / KCNCO gas / Pd or Co Catalyst

/ Morpholine
Step Count 2 (Cyanation + Hydrolysis)1 (One-pot)2 (Thioamidation + Hydrolysis)
Atom Economy ModerateHigh Low
Yield (Typical) 75 - 85%85 - 95% 55 - 75%
Safety Profile High Risk (Acute Toxicity)Moderate Risk (Flammable Gas)Moderate Risk (

gas)
Scalability Excellent (Batch)Excellent (Flow/Batch)Moderate (Viscosity issues)
Cost Low Moderate (Catalyst cost)Moderate

Visualizing the Pathways

The following diagram illustrates the divergent pathways to 2,4-Difluorophenylacetic acid starting from the common precursor 2,4-Difluorotoluene or 2,4-Difluorobenzene.

SyntheticRoutes Start 2,4-Difluorotoluene Inter1 2,4-Difluorobenzyl Halide (Cl/Br) Start->Inter1 Halogenation (NBS or Cl2/hv) Cyanide Benzyl Cyanide Intermediate Inter1->Cyanide NaCN, Phase Transfer Carbonylation Pd/Co Catalytic Cycle Inter1->Carbonylation CO (1-5 bar) Target 2,4-Difluorophenylacetic Acid Cyanide->Target H2SO4/H2O Hydrolysis Carbonylation->Target H2O, Base AltStart 2,4-Difluoro- acetophenone Thioamide Thioamide Intermediate AltStart->Thioamide S8, Morpholine (Willgerodt-Kindler) Thioamide->Target Hydrolysis

Caption: Comparative synthetic flow showing the convergence of three distinct routes toward the target difluorophenylacetic acid scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoint" steps ensure the intermediate quality before proceeding, preventing wasted time on downstream steps.

Protocol 1: The "Green" Carbonylation (Recommended for Purity)

Based on catalytic carbonylation principles (e.g., CN101486638A).

Objective: Synthesis of 2,4-difluorophenylacetic acid from 2,4-difluorobenzyl chloride.

Reagents:

  • 2,4-Difluorobenzyl chloride (1.0 eq)

  • Sodium hydroxide (2.5 eq, 40% aq. solution)

  • Catalyst: Cobalt tetracarbonyl sodium (or Pd(PPh3)4 for lower pressure) (0.01 - 0.05 eq)

  • Solvent: Methanol / Water system[2]

  • Carbon Monoxide (CO) gas

Workflow:

  • Setup: Use a high-pressure stainless steel autoclave. Purge with Nitrogen (

    
    ) three times to remove oxygen (critical for catalyst stability).
    
  • Loading: Charge methanol and the catalyst under inert atmosphere. Add 2,4-difluorobenzyl chloride.

  • Reaction: Pressurize with CO to 1–5 atm (low pressure is feasible with modern catalysts). Heat to 40°C. Slowly feed the NaOH solution to maintain pH > 10.

    • Why? The base neutralizes the HCl formed and drives the equilibrium toward the carboxylate salt.

  • Monitoring: Monitor CO uptake. Reaction is complete when pressure stabilizes and HPLC shows <1% starting material.

  • Workup:

    • Distill off methanol.

    • Checkpoint: Acidify a small aliquot. If a white solid precipitates immediately, the carboxylate is formed.

    • Acidify the main bulk with HCl (20%) to pH 2–3.

    • Filter the white precipitate. Wash with cold water.

    • Recrystallize from water/ethanol if necessary.

Expected Yield: 85–90% Purity: >99% (HPLC)

Protocol 2: Classical Cyanation (Robust & Low Cost)

Adapted from standard Organic Syntheses procedures.

Objective: Synthesis via hydrolysis of 2,4-difluorobenzyl cyanide.

Reagents:

  • 2,4-Difluorobenzyl cyanide (1.0 eq)

  • Sulfuric Acid (

    
    ), 60% aqueous solution (excess)
    
  • Glacial Acetic Acid (optional, as co-solvent)

Workflow:

  • Setup: 3-neck round bottom flask with reflux condenser and mechanical stirrer.

  • Addition: Add the nitrile to the sulfuric acid solution.

    • Caution: The hydrolysis is exothermic. Add slowly if working on >100g scale.

  • Reflux: Heat to reflux (approx. 100–110°C) for 3–5 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The nitrile first hydrolyzes to the amide (often visible as a transient solid) and then to the acid.

  • Checkpoint: Take an aliquot, dilute with water. If it remains clear (at high temp) but precipitates upon cooling, the conversion to acid is likely complete. If oil separates, unreacted nitrile remains.

  • Isolation: Pour the reaction mixture into crushed ice. The product will precipitate as a solid cake.

  • Purification: Dissolve in 10% NaOH (to form the soluble sodium salt), filter off any insoluble byproducts (polymers), then re-acidify the filtrate to precipitate the pure acid.

Expected Yield: 75–80%[10][11]

Troubleshooting & Optimization ("Scientist-to-Scientist")

ProblemRoot CauseSolution
Low Yield (Route A) "Oiling out" of intermediate amideIncrease reflux time; ensure acid concentration is at least 60%.
Colored Impurities Oxidation of phenolic byproductsPerform reaction under

atmosphere; use decolorizing charcoal during recrystallization.
Catalyst Deactivation (Route B) Oxygen poisoning or Halide inhibitionEnsure rigorous degassing of solvents; check ligand compatibility (bulky phosphines like

often perform better).
Smell (Route C) Residual thio-compoundsTreat waste streams with bleach (sodium hypochlorite) to oxidize sulfur species before disposal.

References

  • Synthesis method of 2,4,5-trifluorophenylacetic acid. (2014). SciSpace. (Describes the industrial carbonylation workflow applicable to difluoro- analogs).

  • Phenylacetic acid. Organic Syntheses, Coll. Vol. 1, p.436 (1941). (The foundational protocol for benzyl cyanide hydrolysis).

  • Preparation of 2,3-difluorophenylacetic acid. Patent CN101486638A.[2] (Details the "Green" carbonylation route and photohalogenation precursor synthesis).

  • Pd-Catalyzed α-Arylation of α,α-Difluoroketones. Journal of the American Chemical Society. (Provides context on modern Pd-catalyzed arylation techniques for fluorinated scaffolds).

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. (Mechanistic overview and variations of the reaction).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butoxy-2,6-difluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Butoxy-2,6-difluorophenylacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.